(13Z)-octadecen-1-ol
説明
Structure
3D Structure
特性
IUPAC Name |
(Z)-octadec-13-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRPRSNHKNGLW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314717 | |
| Record name | (Z)-13-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69820-27-5 | |
| Record name | (Z)-13-Octadecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69820-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Octadecen-1-ol, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-13-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(13Z)-octadecen-1-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z)-octadecen-1-ol, also known as cis-13-octadecenol, is a long-chain unsaturated fatty alcohol.[1][2] As a member of the C18 family of unsaturated alcohols, it possesses a single double bond in the cis (Z) configuration at the 13th carbon position.[3] This specific stereochemistry and chain length are crucial for its biological activity, primarily as a semiochemical, specifically an insect pheromone.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.
Chemical Structure and Properties
The fundamental structure of this compound consists of an eighteen-carbon aliphatic chain with a hydroxyl (-OH) group at one terminus (C1) and a cis-double bond between carbons 13 and 14.
Visualizing the Structure
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][3] |
| Molecular Weight | 268.48 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | cis-13-Octadecenol, Z13-18:OH | [1][2] |
| CAS Number | 69820-27-5 | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2][5] |
| Boiling Point | 334.31 °C @ 760 mm Hg (estimated) | [5] |
| Flash Point | 146.80 °C (296.00 °F) TCC (estimated) | [5] |
| Water Solubility | 0.02367 mg/L @ 25 °C (estimated) | [5] |
| logP (o/w) | 7.562 (estimated) | [5] |
| InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | [3] |
| InChIKey | XHJRPRSNHKNGLW-WAYWQWQTSA-N | [3] |
| SMILES | CCCCC/C=C\CCCCCCCCCCCO | [6] |
Experimental Protocols
Precise characterization of this compound relies on standard analytical techniques for long-chain unsaturated alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.
Methodology:
-
Sample Preparation:
-
Pheromone Gland Extracts: Excised insect pheromone glands can be extracted in a non-polar solvent such as hexane or dichloromethane. The extract is then concentrated under a gentle stream of nitrogen.
-
Air Sampling: Volatiles can be collected from the air using solid-phase microextraction (SPME) or by drawing air through a sorbent tube (e.g., Tenax®).
-
Lure Extracts: Pheromone lures can be extracted with a suitable solvent like hexane to determine the active ingredient's content.
-
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.
-
GC Parameters (starting point):
-
Column: A non-polar column (e.g., EC-5) or a polar column (e.g., AT-Wax) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C for 1 minute, followed by a ramp of 10 °C/min to 250 °C.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Expected Results: The NIST WebBook provides Kovats retention indices for (Z)13-Octadecen-1-ol: 2078 on a non-polar column and 2134 on a polar column.[7] The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of this compound, particularly for confirming the stereochemistry of the double bond.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Key signals to analyze include the vinylic protons of the cis-double bond, the protons of the methylene group adjacent to the hydroxyl group, and the terminal methyl group. The coupling constant (J-value) between the vinylic protons is diagnostic for the cis configuration (typically 6-12 Hz).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts of the olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.
-
Biological Role and Signaling Pathway
This compound functions as an insect pheromone, a chemical signal that mediates communication between individuals of the same species.[4] Fatty alcohols are common components of insect pheromone blends.[8]
Generalized Insect Pheromone Biosynthesis Pathway
The biosynthesis of insect pheromones, including long-chain unsaturated alcohols, is derived from fatty acid metabolism.[3][9] Insects typically modify standard metabolic pathways with a few specialized enzymes to produce species-specific pheromones.[9] The general pathway involves desaturation and chain-shortening of fatty acids, followed by reduction to the corresponding alcohol.[10][11]
Caption: Generalized insect pheromone biosynthesis pathway.
While a specific signaling pathway for this compound has not been detailed in the provided search results, fatty acid-derived signals in insects are typically detected by gustatory or olfactory neurons.[12] For instance, in Drosophila, fatty acids can be sensed by sugar-sensing neurons via the phospholipase C (PLC) pathway.[12] This suggests a potential mechanism for the perception of fatty alcohol pheromones, although further research is needed to elucidate the specific pathway for this compound.
Conclusion
This compound is a C18 unsaturated fatty alcohol with a defined structure that is critical for its function as an insect pheromone. Its chemical and physical properties can be thoroughly characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. Understanding its biosynthesis from fatty acid precursors provides a basis for further investigation into the specific enzymatic steps and regulatory mechanisms involved in its production in insects. Further research into the precise signaling cascade initiated upon its detection by insect sensory neurons will be valuable for the development of novel pest management strategies and for advancing our understanding of chemical communication in the natural world.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromones - Wikipedia [en.wikipedia.org]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. (Z)13-Octadecen-1-ol [webbook.nist.gov]
- 8. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]
(13Z)-octadecen-1-ol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 69820-27-5 Molecular Formula: C₁₈H₃₆O Molecular Weight: 268.48 g/mol
This technical guide provides an in-depth overview of (13Z)-octadecen-1-ol, also known as cis-13-Octadecenol. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations of relevant pathways.
Chemical and Physical Properties
This compound is a long-chain fatty alcohol. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 334.31 °C @ 760.00 mm Hg (estimated) | [2][3] |
| Flash Point | 296.00 °F (146.80 °C) (estimated) | [2][3] |
| Solubility | Soluble in alcohol; Insoluble in water (0.02367 mg/L @ 25 °C estimated) | [2][3] |
| logP (o/w) | 7.562 (estimated) | [2][3] |
Biological Activity and Mechanism of Action
This compound is primarily known for its role as an insect sex pheromone. It is a component of the pheromone blend used by the female sugarcane stalk borer (Chilo sacchariphagus) to attract males for mating. In combination with (Z)-13-octadecenyl acetate, it has been shown to be effective in trapping male moths. The typical ratio for these components in successful trapping is 7:1 of the acetate to the alcohol, which mimics the natural pheromone emission of virgin female moths.
The mechanism of action involves the detection of the pheromone molecules by specialized olfactory receptor neurons located in the antennae of the male moth. This binding event triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an electrical signal. This signal is then processed in the antennal lobe of the moth's brain, ultimately leading to a behavioral response, which includes upwind flight towards the pheromone source.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes a general method for the synthesis of this compound using a Wittig reaction, which is a reliable method for forming a Z-alkene.
Materials:
-
1-Bromobutane
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-butyllithium or NaHMDS)
-
14-Hydroxytetradecanal
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Phosphonium Salt: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous THF. Add 1-bromobutane and stir the mixture at reflux for 24-48 hours to form the butyltriphenylphosphonium bromide salt. The salt will precipitate from the solution. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to -78 °C. Add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists. Allow the solution to slowly warm to 0 °C and then stir for 1-2 hours at this temperature.
-
Wittig Reaction: Cool the ylide solution back down to -78 °C. Dissolve 14-hydroxytetradecanal in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Electroantennography (EAG) Bioassay
EAG is used to measure the electrical response of an insect's antenna to volatile compounds. This protocol provides a general framework for conducting an EAG bioassay with this compound.
Materials:
-
Live male Chilo sacchariphagus moths
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Glass Pasteur pipettes
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., insect Ringer's solution)
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Purified and humidified air stream
Procedure:
-
Preparation of Stimuli: Prepare a serial dilution of this compound in the chosen solvent. Apply a known amount of each dilution onto a small strip of filter paper and insert it into a Pasteur pipette. The solvent is allowed to evaporate, leaving the odorant on the filter paper. A pipette with only the solvent serves as a control.
-
Antenna Preparation: Immobilize a male moth. Carefully excise one antenna at its base. Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.
-
EAG Recording: Place the mounted antenna in a continuous, purified, and humidified air stream. Deliver a puff of air through a stimulus pipette, carrying the odorant over the antenna. The duration of the puff is typically 0.5-1 second.
-
Data Acquisition: Record the electrical potential difference between the two electrodes. A negative deflection in the potential indicates a response to the stimulus. The amplitude of this deflection is proportional to the number of olfactory neurons that have been stimulated.
-
Data Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. A dose-response curve can then be generated to determine the sensitivity of the antenna to this compound.
Quantitative Data
The following table summarizes the efficacy of different pheromone blends in trapping male Chilo sacchariphagus.
| Pheromone Blend ((Z)-13-octadecenyl acetate : this compound) | Trap Type | Mean Male Moths Captured per Trap per Night | Reference |
| 7:1 | Delta Trap | Data not available in searched articles | [4] |
| 1 mg total pheromone (ratio not specified) | 2-litre plastic bottle trap | Up to 9 | [5] |
| 2 mg total pheromone (ratio not specified) | 2-litre plastic bottle trap | Higher efficiency than 1 mg | [5] |
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Generalized Pheromone Signaling Pathway in Male Moths
Caption: Generalized pheromone signaling pathway in male moths.
References
The Natural Occurrence of (13Z)-octadecen-1-ol: A Technical Guide
Abstract
(13Z)-octadecen-1-ol is a long-chain fatty alcohol that plays a crucial role in the chemical communication of several insect species. Primarily identified as a potent sex pheromone, its natural occurrence is predominantly documented in the order Lepidoptera, where it serves as a key signal for mate recognition. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various insect species, quantitative data on its production, methodologies for its extraction and analysis, and insights into its biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Natural Occurrence of this compound
This compound has been identified as a significant component of the female sex pheromone blend in several species of moths, primarily within the family Crambidae. Its most well-documented role is as a primary sex pheromone for the sugarcane stalk borer, Chilo sacchariphagus.[1][2][3] This compound is crucial for attracting conspecific males for mating.
Beyond Chilo sacchariphagus, this compound and its acetate derivative are also utilized by other related species, including the spotted sugarcane borer (Chilo partellus) and the rice leaffolder moth (Cnaphalocrocis medinalis). The specific blend and ratio of this compound with other pheromone components, such as (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate, are critical for species-specific recognition and reproductive isolation.[1][2]
Quantitative Data
The production of this compound in the female pheromone gland of Chilo sacchariphagus is a dynamic process influenced by the insect's age and circadian rhythm. Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) has provided precise measurements of the pheromone titer.
A study on the rhythms of pheromone production in C. sacchariphagus revealed that the titer of this compound, along with other pheromone components, is very low on the first night after eclosion, peaks on the second night, and subsequently decreases.[1][2] During the second scotophase (dark period), the production of this compound increases steadily, reaching its peak between 03:00 and 05:00.[1][2]
| Age (Nights after Eclosion) | Mean Titer of this compound per Female (ng) | Time of Peak Titer during 2nd Scotophase | Peak Titer of this compound per Female (ng) |
| 1 | Very low | - | - |
| 2 | - | 03:00 - 05:00 | 1.85 ± 0.33 |
| 3 | Decreasing | - | - |
| 4 | Nearly undetectable | - | - |
| Table 1: Titer of this compound in the pheromone gland of female Chilo sacchariphagus. Data extracted from a study on pheromone production rhythms.[1][2] |
Experimental Protocols
The extraction and analysis of this compound from insect tissues are critical for its identification and quantification. The standard methodology involves solvent extraction of the pheromone gland followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Pheromone Extraction from Insect Glands
This protocol is adapted from studies on pheromone analysis in Chilo species.[1][2]
Materials:
-
Female moths (e.g., Chilo sacchariphagus) at the peak of pheromone production (e.g., second night of scotophase).
-
Hexane (analytical grade).
-
Microvials (200 µL).
-
Fine-tipped forceps and dissecting scissors.
-
Vortex mixer.
-
Centrifuge.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Excise the pheromone gland, located at the tip of the female's abdomen, using fine-tipped forceps and scissors.
-
Immediately place the excised gland into a microvial containing a known volume of hexane (e.g., 50 µL).
-
Gently agitate the vial for a few minutes to facilitate the extraction of the pheromones into the solvent.
-
Remove the gland tissue from the vial.
-
The resulting hexane extract contains the pheromone components and is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-23) is suitable for separating long-chain fatty alcohols.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Quantification:
-
Prepare a standard curve using a synthetic standard of this compound of known concentrations.
-
Inject known volumes of the standard solutions and the sample extracts into the GC-MS.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Biosynthesis and Signaling Pathways
Hypothetical Biosynthetic Pathway
The biosynthesis of long-chain fatty alcohol pheromones in moths is a well-studied process that originates from fatty acid metabolism. While the specific enzymes for this compound synthesis in Chilo sacchariphagus have not been fully characterized, a hypothetical pathway can be proposed based on established mechanisms in other lepidopteran species. The process begins with the de novo synthesis of saturated fatty acids, followed by desaturation and reduction steps.
Caption: Hypothetical biosynthesis of this compound.
General Olfactory Signaling Pathway
The detection of this compound by male moths occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. The binding of the pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an OSN initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.
Caption: General insect olfactory signaling pathway.
Conclusion
This compound is a naturally occurring fatty alcohol with a well-defined role as an insect sex pheromone, particularly for the sugarcane borer Chilo sacchariphagus. Its biosynthesis follows the general pathway of fatty acid metabolism in insects, and its detection triggers a conserved olfactory signaling cascade. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the chemical ecology of this important signaling molecule and for the development of pheromone-based pest management strategies. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and the precise molecular interactions within its signaling pathway.
References
Biosynthesis Pathway of cis-13-Octadecenol: A Technical Guide for Researchers
Introduction
Cis-13-octadecenol is a long-chain monounsaturated fatty alcohol that has been identified as a component of insect pheromones, playing a crucial role in chemical communication for mating and aggregation.[1] Understanding the biosynthetic pathway of this semiochemical is of significant interest for its potential applications in pest management through mating disruption or targeted trapping. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of cis-13-octadecenol, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols for researchers in the fields of biochemistry, entomology, and drug development.
The biosynthesis of fatty acid-derived pheromones in insects, particularly moths, generally follows a conserved sequence of modifications to a saturated fatty acid precursor.[2] This typically involves desaturation to introduce one or more double bonds, and a terminal functional group modification, in this case, reduction to an alcohol.[2][3]
Core Putative Biosynthetic Pathway
The proposed biosynthetic pathway for cis-13-octadecenol originates from the ubiquitous fatty acid synthesis machinery, starting with stearic acid (18:0). The pathway is hypothesized to proceed through two key enzymatic steps: desaturation and reduction.
-
De Novo Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of the C18 saturated fatty acid, stearic acid, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. This process is fundamental to primary metabolism in most organisms.
-
Δ13-Desaturation: The key step in determining the specific structure of cis-13-octadecenol is the introduction of a double bond at the 13th carbon position of the stearoyl-CoA precursor. This reaction is catalyzed by a specific fatty acyl-CoA desaturase (FAD), likely a Δ13-desaturase. While a Δ13-desaturase specific for C18 substrates has not been definitively characterized, a multifunctional desaturase with Δ13 activity has been identified in the processionary moth, Thaumetopoea pityocampa.[4] This enzyme is involved in the synthesis of a C16 pheromone precursor, demonstrating the existence of Δ13 desaturase activity in insects.[4] It is plausible that a homologous enzyme with specificity for C18 substrates exists. The desaturation reaction introduces a cis double bond, resulting in the formation of cis-13-octadecenoyl-CoA.
-
Fatty Acyl Reduction: The final step is the reduction of the carboxyl group of cis-13-octadecenoyl-CoA to a primary alcohol, yielding cis-13-octadecenol. This reaction is catalyzed by a fatty acyl reductase (FAR).[5] Insect FARs often exhibit broad substrate specificity, with several characterized enzymes capable of acting on C16 and C18 saturated and unsaturated fatty acyl-CoAs.[6][7] This terminal modification is crucial for the biological activity of the resulting pheromone.
Quantitative Data
While specific kinetic data for the enzymes in the cis-13-octadecenol pathway are not available, the following table summarizes representative kinetic parameters for homologous insect fatty acyl desaturases and reductases to provide a comparative context.
| Enzyme Class | Enzyme Example | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source Organism | Reference |
| Fatty Acyl Desaturase | TpitΔ11/Δ13 Desaturase | (Z)-11-hexadecenoyl-CoA | Not Determined | Not Determined | Thaumetopoea pityocampa | [4] |
| OfurΔ14-Desaturase | Palmitoyl-CoA | 1.8 | 120 | Ostrinia furnacalis | [8] | |
| Fatty Acyl Reductase | Slit-FAR1 | (Z,E)-9,11-tetradecadienoyl-CoA | 1.8 ± 0.3 | 11.3 ± 0.5 | Spodoptera littoralis | [5] |
| HarFAR | Palmitoyl-CoA | 2.3 ± 0.4 | 1200 ± 60 | Helicoverpa armigera | [3] |
Experimental Protocols
The characterization of enzymes involved in pheromone biosynthesis typically relies on heterologous expression systems, most commonly the yeast Saccharomyces cerevisiae, followed by functional assays.
Protocol 1: Functional Characterization of a Candidate Δ13-Desaturase
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from the pheromone gland of the target insect.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the candidate desaturase gene using PCR with specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform a suitable strain of S. cerevisiae (e.g., a strain deficient in its native desaturase, ole1Δ) with the expression vector.
-
Grow the transformed yeast in a selective medium lacking uracil and containing a non-inducing carbon source (e.g., raffinose).
-
Induce gene expression by transferring the yeast to a medium containing galactose.
-
Supplement the culture with the potential precursor fatty acid, stearic acid (18:0).
-
-
Fatty Acid Analysis:
-
After a period of induction (e.g., 48 hours), harvest the yeast cells.
-
Extract the total lipids from the yeast cells.
-
Perform acid-catalyzed methanolysis to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Identify the presence of methyl cis-13-octadecenoate by comparing its retention time and mass spectrum to that of an authentic standard. The position of the double bond can be confirmed by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.[9]
-
Protocol 2: Functional Characterization of a Candidate Fatty Acyl Reductase
-
Gene Cloning and Vector Construction:
-
Follow the same procedure as for the desaturase to clone the candidate FAR gene into a yeast expression vector.
-
-
Yeast Transformation and Expression:
-
Transform a wild-type strain of S. cerevisiae with the FAR expression vector.
-
Grow and induce the yeast culture as described above.
-
Supplement the culture with the precursor fatty acid, cis-13-octadecenoic acid.
-
-
Fatty Alcohol Analysis:
-
Harvest the yeast cells and extract the total lipids.
-
Analyze the lipid extract directly by GC-MS.
-
Identify the presence of cis-13-octadecenol by comparing its retention time and mass spectrum with an authentic standard.
-
Visualizations
Caption: Putative biosynthetic pathway of cis-13-octadecenol.
Caption: Experimental workflow for enzyme characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (13Z)-octadecen-1-ol (C18H36O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z)-octadecen-1-ol is a long-chain fatty alcohol with the molecular formula C18H36O. It is a known insect sex pheromone, playing a crucial role in the chemical communication and mating behavior of various moth species. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of this compound. Furthermore, it delves into its biological activity, with a particular focus on the general signaling pathways involved in insect pheromone reception. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical ecology, organic synthesis, and the development of pest management strategies.
Chemical and Physical Properties
This compound is an unsaturated fatty alcohol characterized by a cis double bond between carbons 13 and 14. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H36O | [1][2] |
| Molecular Weight | 268.48 g/mol | [1] |
| IUPAC Name | (13Z)-octadec-13-en-1-ol | |
| Synonyms | cis-13-octadecen-1-ol, (Z)-13-octadecenol | [2] |
| CAS Number | 69820-27-5 | |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 334.31 °C @ 760.00 mm Hg (estimated) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (0.02367 mg/L @ 25 °C estimated) | [2] |
Synthesis of this compound
The stereoselective synthesis of (Z)-alkenols such as this compound is crucial for ensuring biological activity, as the geometric configuration of the double bond is critical for receptor binding in insect pheromone systems. Two primary retrosynthetic strategies are commonly employed: the Wittig reaction and the partial hydrogenation of an alkyne.
Wittig Reaction Approach
The Wittig reaction is a widely used method for the formation of alkenes. To achieve the desired (Z)-selectivity, a non-stabilized ylide is typically reacted with an aldehyde under salt-free conditions.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a non-stabilized ylide.
Step 1: Preparation of the Phosphonium Salt
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the appropriate long-chain alkyl bromide (e.g., 1-bromopentane to form the C5 fragment) (1.0 eq).
-
Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert atmosphere (N₂ or Ar) flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of the long-chain aldehyde (e.g., 13-hydroxytri-decanal) (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or hexanes (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Partial Hydrogenation of an Alkyne Approach
Another effective method for the synthesis of (Z)-alkenes is the stereoselective reduction of an internal alkyne. The use of a poisoned catalyst, such as Lindlar's catalyst, ensures syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[3]
Experimental Protocol: Synthesis via Partial Hydrogenation of an Alkynol
This protocol provides a general procedure for the partial hydrogenation of an internal alkyne to a (Z)-alkene.[3]
Step 1: Catalyst Preparation
-
In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).[3]
Step 2: Reaction Setup
-
Add a suitable solvent such as ethyl acetate or hexane.
-
Add a small amount of quinoline (typically 1-5% of the catalyst weight) to further poison the catalyst.[3]
-
Purge the flask with hydrogen gas and then add the alkynol substrate (e.g., octadec-13-yn-1-ol).
Step 3: Hydrogenation
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting alkyne is no longer detectable.[3]
Step 4: Workup and Purification
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.[3]
Purification and Analysis
High purity of this compound is essential for its use in biological assays and field studies. The primary purification techniques include column chromatography and, if necessary, preparative high-performance liquid chromatography (HPLC).
Purification
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[4]
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically employed. The elution is started with a low polarity solvent (e.g., 100% hexane) to elute non-polar impurities, and the polarity is gradually increased to elute the desired alcohol.[4]
Recrystallization: For solid long-chain alcohols, recrystallization can be an effective purification method.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[4]
-
Dry the purified crystals under vacuum.[4]
Analysis
The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds like pheromones. It provides information on the retention time, which helps in separating isomers, and the mass spectrum, which aids in structural elucidation.[5]
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Mass Spectrometry | Electron Ionization (EI) source, scan from m/z 40 to 500 |
Expected GC Data: The NIST WebBook provides retention indices for (Z)-13-Octadecen-1-ol on both non-polar (2078) and polar (2134) columns, which can be used for identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure, particularly the stereochemistry of the double bond.
-
¹H NMR: The vinylic protons of a (Z)-alkene typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The coupling constant (J-value) for cis-vinylic protons is typically in the range of 6-12 Hz, which is a key diagnostic feature to distinguish them from trans-isomers (12-18 Hz).[3] The protons of the CH₂ group adjacent to the hydroxyl group usually appear as a triplet around δ 3.6 ppm. The terminal methyl group will appear as a triplet around δ 0.9 ppm.
-
¹³C NMR: The olefinic carbons in a (Z)-alkene will appear in the region of δ 120-135 ppm. The carbon bearing the hydroxyl group will be in the range of δ 60-65 ppm.
Biological Activity and Signaling Pathway
Biological Role as an Insect Pheromone
This compound is a known sex pheromone component for several species of moths. Pheromones are chemical signals released by an organism that trigger a social response in members of the same species.[6] In the context of mating, female moths release a specific blend of pheromones, which are detected by the male antennae, initiating upwind flight and culminating in mating.[6] The high specificity of these chemical signals is crucial for reproductive isolation between closely related species.
General Insect Pheromone Signaling Pathway
The detection of pheromones in insects is a complex process that occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae.[7][8] The general signaling cascade can be summarized as follows:
-
Pheromone Binding and Transport: Volatile pheromone molecules enter the sensilla through pores in the cuticle and are bound by pheromone-binding proteins (PBPs) present in the sensillum lymph.[7] PBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors on the dendritic membrane of the OSNs.[7]
-
Receptor Activation: The pheromone-PBP complex interacts with a specific pheromone receptor (PR), which is a member of the odorant receptor (OR) family.[7][9] These PRs are typically expressed in male-specific OSNs.[10]
-
Signal Transduction: Insect ORs are ligand-gated ion channels.[10] Upon binding of the pheromone, the PR, which forms a complex with a highly conserved co-receptor (Orco), undergoes a conformational change, leading to the opening of a non-selective cation channel.[9][10] This results in an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and depolarization of the neuron.[10] There is also evidence for the involvement of metabotropic signaling pathways, where the PR activates a G-protein cascade (typically Gq), leading to the production of second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn can modulate ion channel activity.[7][9]
-
Signal Termination: To maintain the sensitivity of the system to rapid changes in pheromone concentration, the signal must be quickly terminated. This is achieved through the action of pheromone-degrading enzymes (PDEs) within the sensillum lymph, which rapidly metabolize the pheromone molecules.[9]
The following diagram illustrates the general workflow of insect pheromone signaling.
Caption: General signaling pathway for insect pheromone reception.
Conclusion
This compound is a significant semiochemical with well-defined roles in insect communication. The stereoselective synthesis and rigorous purification of this compound are paramount for its effective use in research and practical applications. Understanding the intricacies of its detection through sophisticated olfactory signaling pathways in insects provides a foundation for the development of novel and environmentally benign pest management strategies. This technical guide consolidates the current knowledge on this compound, offering a valuable reference for professionals in the fields of chemical synthesis, analytical chemistry, and chemical ecology. Further research into the specific receptor-ligand interactions and downstream signaling events will undoubtedly pave the way for more targeted and effective applications of this and other insect pheromones.
References
- 1. (Z)13-Octadecen-1-ol [webbook.nist.gov]
- 2. (Z)-13-octadecen-1-ol [flavscents.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insect pheromones - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 8. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 10. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of (13Z)-octadecen-1-ol (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (13Z)-octadecen-1-ol, a long-chain unsaturated fatty alcohol. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively studied isomer, (9Z)-octadecen-1-ol (oleyl alcohol), to provide a more comprehensive understanding. This guide is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity
-
Systematic Name: this compound
-
Common Synonyms: cis-13-Octadecenol[1]
-
CAS Number: 69820-27-5[1]
-
Molecular Formula: C₁₈H₃₆O[1]
-
Molecular Weight: 268.48 g/mol [1]
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. The available data, primarily from estimations, are summarized below. For comparative purposes, experimentally determined values for the more common isomer, oleyl alcohol ((9Z)-octadecen-1-ol), are also provided.
Table 1: Boiling Point of Octadecen-1-ol Isomers
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Data Type |
| This compound | 334.31 | 760 | Estimated[2] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 305-370 | 760 | Experimental Range[3][4] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 195 | 8 | Experimental[3][4] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 207 | 13 | Experimental |
Table 2: Solubility of Octadecen-1-ol Isomers
| Compound | Solvent | Solubility | Temperature (°C) | Data Type |
| This compound | Water | 0.02367 mg/L | 25 | Estimated[2] |
| This compound | Alcohol | Soluble | Not Specified | Estimated[2] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Water | Insoluble | Not Specified | Experimental[3][4] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Alcohol | Soluble | Not Specified | Experimental[3][4] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Ether | Soluble | Not Specified | Experimental[3][4] |
| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | Not Specified | Experimental[5] |
Experimental Protocols
The boiling point of a high-boiling liquid like this compound is typically determined at reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated.
Method 1: Distillation under Reduced Pressure
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Procedure: The system is evacuated to the desired pressure. The flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[6]
-
Extrapolation: The process can be repeated at several different pressures. The data can then be used with the Clausius-Clapeyron equation or a nomograph to estimate the boiling point at atmospheric pressure (760 mm Hg).
Method 2: Thiele Tube Method
For smaller sample quantities, the Thiele tube method can be employed.[6]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Procedure: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
The solubility of long-chain fatty alcohols is determined by equilibrating the alcohol with the solvent and then measuring the concentration of the dissolved alcohol.
Method: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved alcohol from the saturated solution.
-
Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as mg/L or g/100g of solvent.
Logical Workflow: Synthesis of a Related Compound
While a specific signaling pathway involving this compound is not well-documented, a logical workflow for the synthesis of a structurally related compound, (Z)-13-Octadecen-3-yn-1-ol acetate, can be illustrative of the chemical transformations relevant to this class of molecules.[7][8] This provides insight into the potential synthetic routes for this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. (Z)-13-octadecen-1-ol, 69820-27-5 [thegoodscentscompany.com]
- 3. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oleyl Alcohol [drugfuture.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Role of (13Z)-octadecen-1-ol as a Precursor in Insect Pheromone Synthesis: A Technical Guide
(13Z)-octadecen-1-ol serves as a crucial building block in the chemical synthesis of potent sex pheromones for a variety of insect species, particularly within the Lepidoptera order. While it can act as a pheromone component itself for certain species like the sugarcane stem borer (Chilo sacchariphagus), its primary significance in pest management and chemical ecology research lies in its role as a precursor to more complex and highly specific diene pheromones.[1][2] This technical guide provides an in-depth overview of the synthesis of key insect pheromones from this compound derivatives, detailing experimental protocols, presenting available quantitative data, and visualizing the associated chemical and biological pathways.
Data Presentation
The direct conversion yields of this compound to its diene pheromone derivatives are not extensively reported in publicly available literature. However, the efficacy of the final pheromone products, synthesized from precursors like this compound, is well-documented through field trapping studies. The following table summarizes the trapping efficacy of pheromone blends containing derivatives of this compound for various clearwing moth species (Sesiidae).
| Target Species | Pheromone Blend ((E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate) | Trap Type | Mean Male Moths Captured per Trap (± SE) |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 |
| Synanthedon exitiosa (Peachtree Borer) | 6 : 94 | Laminated Dispenser | Reduction of 93-100% in permeated plots |
Experimental Protocols
The conversion of this compound to its behaviorally active diene derivatives typically involves a two-step process: introduction of a triple bond at the 3-position to form an enyne intermediate, followed by stereoselective reduction of the alkyne to create the second double bond. The initial precursor, this compound, is first converted to a more synthetically versatile intermediate, such as (13Z)-octadecen-3-yn-1-ol acetate.
Protocol 1: Synthesis of (Z,Z)-3,13-octadecadienyl acetate via Stereoselective Reduction
This protocol describes the stereoselective reduction of the alkyne functionality in (13Z)-octadecen-3-yn-1-ol acetate to a (Z)-alkene, yielding the target pheromone (Z,Z)-3,13-octadecadienyl acetate.
Materials:
-
(13Z)-octadecen-3-yn-1-ol acetate
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethyl acetate)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chromatography solvents (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (13Z)-octadecen-3-yn-1-ol acetate in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the substrate) and a small amount of quinoline to the solution. The quinoline serves to further "poison" the catalyst, preventing over-reduction to the alkane.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and diethyl ether) to afford pure (Z,Z)-3,13-octadecadienyl acetate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Synthesis of (E,Z)-3,13-octadecadienyl acetate via Stereoselective Reduction
This protocol outlines the stereoselective reduction of the alkyne in (13Z)-octadecen-3-yn-1-ol acetate to an (E)-alkene, yielding (E,Z)-3,13-octadecadienyl acetate. This is typically achieved using a dissolving metal reduction, such as with lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia (Birch reduction).
Materials:
-
(13Z)-octadecen-3-yn-1-ol acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under an inert and anhydrous atmosphere
-
Ice bath
-
Ethyl acetate (for quenching)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chromatography solvents (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar, suspend lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon). Cool the suspension in an ice bath.
-
Substrate Addition: Dissolve (13Z)-octadecen-3-yn-1-ol acetate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for several hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄, followed by the slow, dropwise addition of water and then a saturated aqueous solution of sodium sulfate.
-
Workup: Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure (E,Z)-3,13-octadecadienyl acetate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the synthetic conversion of this compound to its key diene pheromone derivatives.
Caption: Synthetic pathway to (Z,Z)-3,13-octadecadienyl acetate.
Caption: Synthetic pathway to (E,Z)-3,13-octadecadienyl acetate.
Pheromone Signaling Pathway
The detection of these synthesized pheromones by male moths initiates a complex signaling cascade within their antennae, leading to a behavioral response. The following diagram illustrates a generalized insect pheromone signaling pathway in Lepidoptera.
Caption: Generalized insect pheromone signaling pathway.[3]
References
A Comprehensive Review of Long-Chain Fatty Alcohols: From Synthesis to Biological Function
For Researchers, Scientists, and Drug Development Professionals
Long-chain fatty alcohols (LCFAs) are a diverse class of aliphatic molecules that play crucial roles in a myriad of biological and industrial processes. Characterized by a hydrocarbon chain of 12 or more carbon atoms and a terminal hydroxyl group, these compounds are integral components of waxes, pheromones, and cellular lipids.[1] Their amphipathic nature enables them to interact with cell membranes, influencing membrane fluidity and the function of associated proteins.[1] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, biological activities, and analytical methodologies pertaining to LCFAs, with a focus on their emerging roles in cellular signaling pathways.
Synthesis of Long-Chain Fatty Alcohols
The production of LCFAs can be achieved through both chemical and biological methodologies.
Chemical Synthesis:
Traditional industrial production of LCFAs has relied on the reduction of fatty acids or their esters derived from natural fats and oils.[2] A common method involves the catalytic hydrogenation of fatty acid methyl esters (FAMEs) under high pressure and temperature.[3] More recently, novel approaches are being explored, such as the electroreductive synthesis from carbon dioxide, offering a more sustainable route.[4] Another method involves a two-step process of lipase-catalyzed esterification of a fatty acid and a fatty alcohol, followed by ruthenium-catalyzed hydrogenation of the resulting wax ester.[5] The oxidation of LCFAs using reagents like the Jones reagent can be employed to synthesize the corresponding long-chain fatty acids, a reaction that can also be reversed.[6]
Biological Synthesis:
In biological systems, the synthesis of LCFAs is intrinsically linked to fatty acid metabolism. The key enzymatic steps involve the reduction of a fatty acyl-CoA to a fatty aldehyde by a fatty acyl-CoA reductase (FAR), followed by the reduction of the aldehyde to a primary fatty alcohol by an NADPH-dependent fatty aldehyde reductase.[7] These LCFAs can then be esterified with fatty acyl-CoAs by a wax ester synthase (WS) to form wax esters.[7][8] This pathway is fundamental to the production of cuticular waxes in plants and various lipids in microorganisms and insects.[9]
Physicochemical and Biological Properties
The physical and chemical characteristics of LCFAs are largely dictated by their chain length and degree of saturation. They are typically colorless, oily liquids (for shorter chain lengths) or waxy solids at room temperature.[2]
Table 1: Physicochemical Properties of Selected Long-Chain Fatty Alcohols
| Common Name | Systematic Name | Carbon Chain Length | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 20°C) |
| Lauryl Alcohol | Dodecan-1-ol | 12 | C12H26O | 186.34 | 24 | 259 | 2.7[10] |
| Myristyl Alcohol | Tetradecan-1-ol | 14 | C14H30O | 214.40 | 38 | 289 | - |
| Cetyl Alcohol | Hexadecan-1-ol | 16 | C16H34O | 242.45 | 49 | 344 | - |
| Stearyl Alcohol | Octadecan-1-ol | 18 | C18H38O | 270.50 | 59 | 210 (at 15 mmHg) | - |
| Arachidyl Alcohol | Eicosan-1-ol | 20 | C20H42O | 298.56 | 64 | 220 (at 3 mmHg) | - |
| Behenyl Alcohol | Docosan-1-ol | 22 | C22H46O | 326.62 | 71 | 180 (at 0.22 mmHg) | - |
| Lignoceryl Alcohol | Tetracosan-1-ol | 24 | C24H50O | 354.67 | 75 | - | - |
| Ceryl Alcohol | Hexacosan-1-ol | 26 | C26H54O | 382.73 | 79 | - | - |
| Montanyl Alcohol | Octacosan-1-ol | 28 | C28H58O | 410.78 | 83 | - | - |
| Melissyl Alcohol | Triacontan-1-ol | 30 | C30H62O | 438.83 | 85 | - | - |
Note: Data compiled from various sources.[10][11] Boiling points are provided at atmospheric pressure unless otherwise noted.
The biological activities of LCFAs are diverse and chain-length dependent. A prominent feature is their antimicrobial and antibiofilm activity, particularly against pathogenic bacteria.[1][12]
Table 2: Antimicrobial Activity of Selected Long-Chain Fatty Alcohols against Staphylococcus aureus
| Fatty Alcohol | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Nonanol | 9 | - | - |
| 1-Decanol | 10 | - | - |
| 1-Undecanol | 11 | - | - |
| 1-Dodecanol | 12 | High | - |
| 1-Tridecanol | 13 | High | - |
Note: Data indicates that C12 and C13 alcohols exhibit the highest bacteriostatic activity against S. aureus.[13] Specific quantitative values from a single consistent source were not available in the search results.
LCFAs also exhibit anti-inflammatory properties by modulating cellular signaling pathways.[1] For instance, they can reduce the production of nitric oxide (NO), a key inflammatory mediator.[1]
Experimental Protocols
Extraction and Purification of Long-Chain Fatty Alcohols from Plant Material
This protocol outlines the extraction of LCFAs from plant cuticular waxes, which often exist as esters and require saponification.[1][14][15][16]
1. Saponification:
-
Weigh the plant material and place it in a round-bottom flask.
-
Add a 5% (w/w) solution of NaOH in 99% ethanol.[15]
-
Reflux the mixture at 80°C for 6 hours with stirring to hydrolyze the wax esters.[15]
2. Extraction:
-
After cooling, filter the slurry through muslin cloth.[15]
-
Evaporate the ethanol from the filtrate using a rotary evaporator.[15]
-
Redissolve the residue in a suitable solvent and perform a liquid-liquid extraction with a non-polar solvent like heptane to extract the LCFAs.[17]
3. Purification by Solid-Phase Extraction (SPE):
-
Sorbent: Aminopropyl-bonded silica SPE cartridge.[14]
-
Conditioning: Condition the cartridge with 20 mL of heptane.[14]
-
Sample Loading: Apply the lipid extract dissolved in a minimal amount of heptane to the cartridge.[14]
-
Elution: Elute the LCFAs with a chloroform/isopropanol (2:1 v/v) mixture.[14]
-
Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen to obtain the purified LCFAs.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Long-Chain Fatty Alcohols
GC-MS is a powerful technique for the identification and quantification of LCFAs.[17][18]
1. Derivatization (Silylation):
-
To a dried sample containing LCFAs, add 100 µL of pyridine to dissolve the residue.[18]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[18]
-
Heat the mixture at 60-70°C for 30 minutes.[18]
-
The sample is now ready for injection.
2. GC-MS Parameters:
-
GC Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).[19]
-
Injector Temperature: 280°C.[19]
-
Oven Temperature Program:
-
MS Parameters:
Signaling Pathways Involving Long-Chain Fatty Alcohols and Their Precursors
Recent research has implicated LCFAs and their metabolic precursors, long-chain polyunsaturated fatty acids (PUFAs), in critical cellular signaling pathways.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[20][21] Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a pivotal role in this pathway by preferentially activating long-chain PUFAs, such as arachidonic acid and adrenic acid, into their corresponding acyl-CoAs.[22][23] These activated PUFAs are then incorporated into membrane phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine acyltransferase 3 (LPCAT3).[22] The PUFA-containing phospholipids are highly susceptible to oxidation by lipoxygenases (LOXs) or Fenton reactions, leading to the accumulation of lipid peroxides and subsequent cell death.[22]
Plant MAP Kinase Signaling
In plants, certain volatile LCFAs, particularly (Z)-3-fatty alcohols, are perceived as damage-associated molecular patterns (DAMPs) or alarm cues released in response to stress.[24] This perception can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[24][25] The activation of MAPK pathways is a central component of plant immune and stress responses, leading to transcriptional reprogramming and the induction of defense mechanisms.[26] The bioactivity of these fatty alcohols is dependent on their carbon chain length, with longer chains often eliciting a stronger response.[24]
Conclusion
Long-chain fatty alcohols represent a functionally and structurally diverse class of molecules with significant implications for both fundamental biological research and industrial applications. Their synthesis, from both renewable biological feedstocks and innovative chemical routes, continues to be an area of active development. A comprehensive understanding of their physicochemical properties is essential for predicting their behavior in various systems and for designing novel applications. The elucidation of their roles in complex signaling pathways, such as ferroptosis and plant defense, opens up new avenues for therapeutic intervention and crop improvement. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the multifaceted world of long-chain fatty alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 3. Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters’ Reduction [mdpi.com]
- 4. Electroreductive synthesis of long chain fatty alcohols from CO2 - American Chemical Society [acs.digitellinc.com]
- 5. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erasm.org [erasm.org]
- 11. api.pageplace.de [api.pageplace.de]
- 12. academic.oup.com [academic.oup.com]
- 13. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Targeting ferroptosis, a novel programmed cell death, for the potential of alcohol-related liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The ferroptosis mediator ACSL4 fails to prevent disease progression in mouse models of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 26. Frontiers | Nuclear Signaling of Plant MAPKs [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (13Z)-octadecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (13Z)-octadecen-1-ol, a long-chain unsaturated alcohol. High Z-selectivity is crucial for its biological activity and applications in various fields, including as a precursor for complex lipids and signaling molecules. Two primary synthetic routes are presented: the partial hydrogenation of an alkyne precursor using a Lindlar catalyst and a Z-selective Wittig reaction.
Synthetic Strategies Overview
The stereoselective synthesis of this compound can be efficiently achieved through two robust methods. The choice of strategy may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Route 1: Lindlar Hydrogenation of Octadec-13-yn-1-ol
This classic and reliable method involves the synthesis of an alkyne precursor, octadec-13-yn-1-ol, followed by its partial hydrogenation. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is critical to prevent over-reduction to the corresponding alkane and to ensure high selectivity for the Z (cis) alkene.[1][2]
Route 2: Z-Selective Wittig Reaction
The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds with defined stereochemistry. By reacting an appropriate aldehyde (tridecanal) with a non-stabilized phosphonium ylide (pentyltriphenylphosphonium ylide), the desired (13Z)-alkene can be synthesized with good stereoselectivity.[3][4] Non-stabilized ylides generally favor the formation of the Z-isomer under appropriate reaction conditions.[3]
Data Presentation
The following tables summarize the quantitative data for the key steps in each synthetic route, based on literature precedents for analogous reactions.
Table 1: Quantitative Data for Route 1 - Lindlar Hydrogenation
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Z:E Ratio |
| 1a | Bromination | Dodecan-1-ol | HBr, H₂SO₄ | ~85-95 | N/A |
| 1b | C-C Coupling | 1-Bromododecane, Pent-4-yn-1-ol | n-BuLi, HMPA | ~70-80 | N/A |
| 1c | Hydrogenation | Octadec-13-yn-1-ol | Lindlar Catalyst, H₂ | >95 | >95:5 |
Table 2: Quantitative Data for Route 2 - Wittig Reaction
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Z:E Ratio |
| 2a | Phosphonium Salt Formation | 1-Bromopentane, Triphenylphosphine | Toluene | >95 | N/A |
| 2b | Oxidation | 1-Tridecanol | PCC or Swern Oxidation | ~85-95 | N/A |
| 2c | Wittig Reaction | Pentyltriphenylphosphonium bromide, Tridecanal | NaHMDS, THF | ~70-85 | >90:10 |
Experimental Protocols
Route 1: Lindlar Hydrogenation
This route involves a three-step process starting from commercially available dodecan-1-ol and pent-4-yn-1-ol.
Step 1a: Synthesis of 1-Bromododecane from Dodecan-1-ol [5][6]
-
Materials: Dodecan-1-ol, hydrobromic acid (48%), concentrated sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dodecan-1-ol (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.75 eq) with stirring.
-
After the initial exotherm subsides, slowly add 48% hydrobromic acid (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromododecane.
-
Purify by vacuum distillation.
-
Step 1b: Synthesis of Octadec-13-yn-1-ol
-
Materials: Pent-4-yn-1-ol, n-butyllithium (n-BuLi) in hexanes, hexamethylphosphoramide (HMPA), 1-bromododecane, anhydrous tetrahydrofuran (THF), ammonium chloride solution.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C.
-
Add pent-4-yn-1-ol (1.1 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes.
-
Add HMPA (2.0 eq) and stir for an additional 15 minutes.
-
Add a solution of 1-bromododecane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1c: Partial Hydrogenation to this compound [1][7]
-
Materials: Octadec-13-yn-1-ol, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, hexane or ethyl acetate, hydrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve octadec-13-yn-1-ol (1.0 eq) in hexane or ethyl acetate.
-
Add Lindlar's catalyst (5-10% by weight of the alkyne).
-
Add a small amount of quinoline (1-2 drops) to further poison the catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to avoid over-reduction.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be performed by column chromatography if necessary.
-
Route 2: Z-Selective Wittig Reaction
This two-step synthesis starts from commercially available 1-bromopentane and 1-tridecanol.
Step 2a: Synthesis of Pentyltriphenylphosphonium bromide [8]
-
Materials: 1-Bromopentane, triphenylphosphine, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add 1-bromopentane (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold toluene or diethyl ether and dry under vacuum to obtain pentyltriphenylphosphonium bromide.
-
Step 2b: Synthesis of Tridecanal from 1-Tridecanol [9]
-
Materials: 1-Tridecanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 1-tridecanol (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield tridecanal, which can often be used in the next step without further purification.
-
Step 2c: Wittig Reaction to form this compound [3][4]
-
Materials: Pentyltriphenylphosphonium bromide, sodium bis(trimethylsilyl)amide (NaHMDS), anhydrous THF, tridecanal, ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Add NaHMDS (1.1 eq, as a solution in THF or as a solid) dropwise or portionwise. A color change to deep red or orange indicates ylide formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the resulting ylide solution to -78°C.
-
Add a solution of tridecanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide byproduct and any E-isomer.
-
Conclusion
Both the Lindlar hydrogenation and the Z-selective Wittig reaction are highly effective methods for the stereoselective synthesis of this compound. The Lindlar hydrogenation route often provides very high Z-selectivity but requires the handling of a pyrophoric catalyst and pressurized hydrogen gas. The Wittig reaction offers a complementary approach that avoids these reagents but requires careful control of reaction conditions to maximize the Z:E ratio. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final product. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize this important unsaturated alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 1-Bromododecane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Buy Tridecanal | 10486-19-8 [smolecule.com]
Application Notes and Protocols for the Synthesis of (Z)-Alkenols via Partial Hydrogenation of Alkynes
For: Researchers, scientists, and drug development professionals.
Abstract
The stereoselective synthesis of (Z)-alkenols is a critical transformation in organic synthesis, particularly in the fields of natural product synthesis, pheromone production, and pharmaceutical development. This document provides detailed protocols for the partial hydrogenation of alkynes to yield (Z)-alkenols, focusing on methodologies that offer high stereoselectivity and yield. We present a comparative overview of common catalytic systems, including Lindlar's catalyst and the P-2 nickel catalyst, as well as the metal-free diimide reduction method. Detailed experimental procedures, quantitative data summaries, and visual diagrams of workflows and mechanisms are included to facilitate practical application in a research and development setting.
Introduction
The conversion of an alkyne to a (Z)- or cis-alkene is a foundational transformation in organic chemistry.[1] Catalytic hydrogenation is a primary method to achieve this, though it requires careful control to prevent over-reduction to the corresponding alkane.[2] This is accomplished by using "poisoned" or deactivated catalysts that are sufficiently active to reduce the alkyne's first π-bond but not the second π-bond of the resulting alkene.[2][3] The most common methods for this selective transformation involve heterogeneous catalysts like Lindlar's catalyst and P-2 nickel catalyst, which facilitate the syn-addition of hydrogen across the triple bond, leading to the desired (Z)-alkene.[4][5] Additionally, metal-free alternatives such as diimide reduction offer a complementary approach with different functional group tolerance.[6]
This application note provides a comprehensive guide to performing these partial hydrogenations, with a focus on producing (Z)-alkenols.
Comparative Performance of (Z)-Alkenol Synthesis Methods
The selection of a suitable method for the partial hydrogenation of alkynes depends on factors such as substrate scope, functional group tolerance, desired selectivity, and practical considerations like catalyst availability and handling. The following table summarizes the key performance metrics for the most common methods.
| Method | Catalyst/Reagent System | Typical Yield (%) | Typical (Z)-Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Catalyst | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98% | >95% (Z) | H₂ (1 atm), RT, various solvents (e.g., Hexane, EtOAc, EtOH) | Well-established, reliable, high yields and selectivity.[4][7] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[7][8] |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 90-98% | >98% (Z) | H₂ (1 atm), RT, EtOH | High (Z)-selectivity, avoids heavy metals, can be highly specific.[9] | Catalyst prepared in situ, may require optimization for different substrates. |
| Diimide Reduction | N₂H₂ (generated in situ from e.g., hydrazine and H₂O₂) | 70-90% | >99% (Z) | Varies with generation method, often RT | Metal-free, tolerates functional groups sensitive to metal catalysts (e.g., thiols).[10] | Can require a large excess of reagents, over-reduction to alkane is possible.[6][10] |
Experimental Protocols
Protocol for Partial Hydrogenation using P-2 Nickel Catalyst
This protocol is adapted from the procedure for the reduction of hex-3-yn-1-ol.[9]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Ethylenediamine
-
Alkynol substrate (e.g., hex-3-yn-1-ol)
-
Hydrogen gas (H₂)
-
Activated carbon
-
Diatomaceous earth (e.g., Celite®)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard hydrogenation apparatus (e.g., Brown² hydrogenator or balloon setup)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of sodium borohydride (0.19 g, 5.0 mmol) in ethanol (10 mL).
-
While stirring vigorously, add the sodium borohydride solution dropwise to the nickel acetate solution. The immediate formation of a fine black precipitate of P-2 nickel catalyst will be observed. Stir for an additional 5-10 minutes.
-
-
Hydrogenation Reaction:
-
Purge the reaction flask containing the catalyst with hydrogen gas.
-
To the catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol), followed by the alkynol substrate (e.g., hex-3-yn-1-ol, 3.92 g, 40.0 mmol).
-
Pressurize the reaction vessel with hydrogen (typically 1 atm, a balloon is sufficient for small-scale reactions) and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (for the example given, this was 12 minutes).[9]
-
-
Work-up and Purification:
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of activated carbon and diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washes, then dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the (Z)-alkenol.
-
General Protocol for Partial Hydrogenation using Lindlar's Catalyst
Materials:
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Alkynol substrate
-
Solvent (e.g., ethyl acetate, hexane, or ethanol)
-
Quinoline (optional, as an additional poison)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the chosen solvent, followed by the alkynol substrate.
-
For particularly sensitive substrates or to further minimize over-reduction, quinoline (1-2 equivalents relative to the lead content of the catalyst) can be added.[7]
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen (1 atm) and stir the mixture vigorously.
-
Monitor the reaction by TLC, GC, or NMR until the starting material is consumed.
-
-
Work-up:
-
Vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude (Z)-alkenol, which can be further purified by chromatography if necessary.
-
Visualizations
Experimental Workflow for (Z)-Alkenol Synthesis
References
- 1. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 2. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 3. byjus.com [byjus.com]
- 4. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diimide - Wikipedia [en.wikipedia.org]
Application Note: High-Purity (13Z)-octadecen-1-ol via Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of (13Z)-octadecen-1-ol, a long-chain unsaturated fatty alcohol, using silica gel flash column chromatography. The synthesis of such compounds often yields a crude product containing various impurities, including stereoisomers and reaction byproducts. The described methodology provides a reliable means to achieve high purity, essential for applications in chemical synthesis, biological studies, and drug development. This document provides a comprehensive guide, including experimental protocols, data analysis, and workflow visualizations.
Introduction
This compound is a C18 unsaturated fatty alcohol with the cis double bond at the 13th position. The presence of the double bond and the hydroxyl group makes it a valuable synthon in organic chemistry and a molecule of interest in various biological contexts. However, its synthesis can result in a mixture of isomers and other impurities that can interfere with subsequent applications. Flash column chromatography is a widely used, efficient, and relatively fast technique for the preparative separation of organic compounds. This application note presents a detailed protocol for the purification of this compound from a crude reaction mixture, yielding a product of high purity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | --INVALID-LINK-- |
| Molecular Weight | 268.48 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid (estimated) | [1] |
| Boiling Point | 334.31 °C (estimated at 760 mmHg) | [1] |
| Solubility | Soluble in organic solvents (e.g., hexane, ethyl acetate, methanol); Insoluble in water. | [1] |
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain
-
Collection tubes
-
Standard laboratory glassware
Procedure:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2] For this application, a 95:5 hexane:ethyl acetate mixture is recommended.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Securely clamp the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the elution solvent (95:5 hexane:ethyl acetate) to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions of approximately 10-20 mL in individual test tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC using the same solvent system.
-
Visualize the spots using a potassium permanganate stain.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent, yielding the purified this compound.
-
Data and Results
The following tables summarize the expected data from the purification process.
Table 2: TLC Analysis Data
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (estimated) |
| 98:2 | 0.15 |
| 95:5 | 0.25 |
| 90:10 | 0.40 |
Table 3: Purification and Yield Data
| Parameter | Before Purification (Crude) | After Flash Chromatography |
| Appearance | Yellowish oil | Colorless oil |
| Initial Mass | 1.0 g | ~0.85 g |
| Purity (by GC-MS, estimated) | ~80% | >95% |
| Yield (estimated) | - | ~85% |
Characterization of Purified this compound:
-
GC-MS Analysis: The purified product should show a single major peak corresponding to the molecular weight of this compound (m/z 268.48).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the structure, with characteristic signals for the olefinic protons and the methylene group adjacent to the hydroxyl group.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule.
Workflow and Logical Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
Conclusion
The flash column chromatography protocol detailed in this application note provides an effective method for the purification of this compound from a crude reaction mixture. By following the outlined steps, researchers can obtain the target compound with high purity, which is critical for its intended downstream applications. The use of TLC for optimizing the solvent system and monitoring the purification process is a key factor in the success of this protocol. The provided data and workflows serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are long-chain aliphatic alcohols that are key components in a wide range of applications, from pharmaceuticals and cosmetics to biofuels. Their purification is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of fatty alcohols. Due to their lack of strong UV-absorbing chromophores, direct UV detection of fatty alcohols is challenging. Therefore, "universal" detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are often employed. This document provides detailed application notes and protocols for the purification of fatty alcohols using both analytical and preparative HPLC.
Principles of Detection
Fatty alcohols are typically analyzed using universal detectors that do not rely on the chromophoric properties of the analyte.
-
Evaporative Light Scattering Detector (ELSD): The HPLC eluent is nebulized and the mobile phase is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, the eluent is first nebulized and the solvent evaporated. The resulting aerosol particles are then charged by a corona discharge and the charged particles are detected by an electrometer. CAD is known for its high sensitivity and a more uniform response across different analytes compared to ELSD.[1]
Sample Preparation
Proper sample preparation is crucial for successful HPLC analysis and purification. The goal is to extract the fatty alcohols from the sample matrix and ensure they are in a solvent compatible with the HPLC mobile phase.
Protocol 1: Extraction of Free Fatty Alcohols
This protocol is suitable for samples where fatty alcohols are present in their free form.
-
Homogenization: Homogenize the sample in a suitable organic solvent. A common choice is a mixture of chloroform and methanol (2:1, v/v).
-
Liquid-Liquid Extraction (LLE):
-
Add the solvent mixture to the sample in a separatory funnel.
-
Shake vigorously and allow the phases to separate.
-
Collect the organic (lower) phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of the HPLC method (e.g., isopropanol, hexane, or mobile phase itself).
Protocol 2: Saponification for Release of Bound Fatty Alcohols
This protocol is used for samples where fatty alcohols are esterified, such as in waxes.[1]
-
Saponification:
-
To the sample, add a solution of 6% potassium hydroxide (KOH) in methanol.
-
Heat the mixture at 60-80°C for 1-2 hours to hydrolyze the esters.
-
-
Extraction of Unsaponifiable Matter:
-
After cooling, add water to the mixture.
-
Extract the unsaponifiable matter (containing free fatty alcohols) with a non-polar solvent such as hexane or diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic phase with water to remove excess base and soaps.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC injection.
-
Caption: General workflow for fatty alcohol sample preparation.
Analytical HPLC Protocols
Analytical HPLC is used for the identification and quantification of fatty alcohols in a sample. Both reversed-phase and normal-phase chromatography can be employed.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Fatty alcohols are separated based on their hydrophobicity, with longer chain and more saturated alcohols having longer retention times.
Protocol 2: RP-HPLC with ELSD/CAD
| Parameter | Condition |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methanol/tert-Butyl methyl ether (10:90, v/v) |
| Gradient | 0-10 min, 100% A; 10-20 min, linear gradient to 100% B; 20-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
| CAD Settings | Evaporation Temperature: 35 °C, Power Function: 1.0 |
Quantitative Data Summary: RP-HPLC of a Fatty Alcohol Mix
| Fatty Alcohol | Carbon Chain | Retention Time (min) | LOD (ng on column) - CAD | LOQ (ng on column) - CAD |
| 1-Dodecanol | C12 | 8.5 | ~5 | ~15 |
| 1-Tetradecanol | C14 | 11.2 | ~5 | ~15 |
| 1-Hexadecanol | C16 | 14.8 | ~5 | ~15 |
| 1-Octadecanol | C18 | 18.3 | ~5 | ~15 |
| 1-Eicosanol | C20 | 21.5 | ~5 | ~15 |
| 1-Docosanol | C22 | 24.1 | ~5 | ~15 |
Note: Retention times are approximate and can vary based on the specific column and system. LOD and LOQ are typical values for CAD, which is generally more sensitive than ELSD.[2]
Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This mode is excellent for separating lipid classes. Fatty alcohols, being relatively polar compared to hydrocarbons but less polar than diols or triols, can be effectively separated. In normal-phase, retention time decreases with increasing polarity of the mobile phase.
Protocol 3: NP-HPLC with ELSD/CAD
| Parameter | Condition |
| Column | Silica or Diol, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | 0-5 min, 2% B; 5-20 min, linear gradient to 20% B; 20-25 min, hold at 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10-20 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
| CAD Settings | Evaporation Temperature: 35 °C, Power Function: 1.0 |
Quantitative Data Summary: NP-HPLC Separation of Lipid Classes
| Compound Class | Typical Retention Time (min) |
| Hydrocarbons | 2-4 |
| Wax Esters | 4-6 |
| Fatty Alcohols | 8-12 |
| Free Fatty Acids | 13-17 |
| Diacylglycerols | 18-22 |
Note: This table illustrates the elution order of different lipid classes in a typical normal-phase system.
Caption: Workflow for analytical HPLC of fatty alcohols.
Preparative HPLC Protocols
Preparative HPLC is used to isolate and purify larger quantities of fatty alcohols from a mixture. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used.
Method Development and Scale-Up
-
Develop an Analytical Method: First, develop a robust analytical method that provides good resolution between the fatty alcohol of interest and any impurities.
-
Determine Loading Capacity: Perform loading studies on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Scale-Up Calculation: Use the following formula to scale up the flow rate and injection volume for the preparative column: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²) Injection Volume (prep) = Injection Volume (analytical) x (ID (prep)² / ID (analytical)²) (where ID is the internal diameter of the column)
Protocol 4: Preparative RP-HPLC for Fatty Alcohol Purification
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Optimized based on the analytical method. A typical gradient might be: 0-10 min, 90% A; 10-40 min, linear gradient to 100% B; 40-50 min, 100% B |
| Flow Rate | 15-25 mL/min (calculated based on scale-up) |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (determined by loading studies) |
| Detection | UV detector with a flow splitter to an ELSD or CAD for fraction triggering. |
| Fraction Collection | Collect fractions based on retention time or detector signal corresponding to the target fatty alcohol. |
Post-Purification Processing
-
Solvent Evaporation: Combine the collected fractions containing the pure fatty alcohol and evaporate the solvent using a rotary evaporator.
-
Purity Analysis: Analyze a small portion of the purified product by analytical HPLC to confirm its purity.
-
Drying: Dry the purified fatty alcohol under high vacuum to remove any residual solvent.
Caption: Workflow for preparative HPLC purification of fatty alcohols.
Conclusion
HPLC with ELSD or CAD detection is a robust and reliable technique for the analysis and purification of fatty alcohols. The choice between reversed-phase and normal-phase chromatography will depend on the specific separation goals. RP-HPLC is generally preferred for separating homologous series of fatty alcohols, while NP-HPLC is excellent for class separations. Careful sample preparation and methodical scale-up are key to successful preparative purification of these important compounds.
References
Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols, such as C18 alcohols (e.g., stearyl alcohol or 1-octadecanol), are critical components in various industries, including pharmaceuticals, cosmetics, and as raw materials. They also play significant roles in metabolic research. Gas chromatography (GC) coupled with mass spectrometry (MS) is a premier and powerful analytical technique for the separation, identification, and quantification of these compounds.[1] Due to their low volatility, a derivatization step is essential to convert the polar alcohol group into a less polar, more volatile form, making them amenable to GC analysis.[2] This application note provides a detailed protocol for the analysis of C18 alcohols using GC-MS following a silylation derivatization procedure.
Principle
The analytical method involves two main stages. First, the active hydrogen in the hydroxyl group of the C18 alcohol is replaced with a trimethylsilyl (TMS) group through a derivatization reaction, typically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, known as silylation, increases the volatility and thermal stability of the analyte.[2]
Second, the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual components of the sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] As the separated components elute from the column, they enter the mass spectrometer, which uses an electron impact (EI) source to ionize the molecules. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that allows for positive identification and quantification.[1][3]
Experimental Protocols
Reagents and Materials
-
Standards: Stearyl Alcohol (1-octadecanol), >99% purity
-
Internal Standard (IS): 1-Eicosanol or a suitable deuterated analog.[1]
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Solvents: Pyridine or N,N-Dimethylformamide (DMF), HPLC grade.[1] Hexane, HPLC grade.
-
Equipment: Analytical balance, heating block or water bath, autosampler vials with inserts, pipettes, gentle nitrogen stream evaporator.
Sample Preparation and Derivatization (Silylation)
-
Accurately weigh approximately 1.0 mg of the sample containing C18 alcohols into a clean, dry 2 mL autosampler vial.
-
Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL 1-Eicosanol solution in hexane).
-
If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[1]
-
Add 100 µL of pyridine (or DMF) to dissolve the residue.[1]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Securely cap the vial and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath to ensure the derivatization reaction goes to completion.[1]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended instrumental parameters for the GC-MS analysis.
| Parameter | Setting | Reference |
| GC System | Gas Chromatograph with Mass Spectrometer | [1] |
| Column | Agilent J&W DB-5ms or similar non-polar fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [1][4][5] |
| Injector | Splitless mode | [5] |
| Injector Temperature | 280°C | [4][5] |
| Carrier Gas | Helium | [6] |
| Oven Program | Initial temperature 60°C, hold for 2 min, then ramp at 15°C/min to 300°C, and hold for 10 min. | [3] |
| MS System | Mass Spectrometer with Electron Impact (EI) source | [1] |
| Ionization Energy | 70 eV | [1][3] |
| Mass Scan Range | m/z 50 - 650 | [1] |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. | [3][5] |
| MS Source Temp. | 230°C | [1] |
| Transfer Line Temp. | 280°C | [1] |
Data Presentation and Expected Results
Upon analysis, the TMS-derivatized stearyl alcohol will produce a distinct peak in the total ion chromatogram (TIC). The identity can be confirmed by its retention time and by comparing its mass spectrum with a reference library. For quantification, a calibration curve should be prepared using standards of known concentrations, and the response ratio of the analyte to the internal standard should be used.
Table 2: Quantitative Data for TMS-Derivatized Stearyl Alcohol
| Analyte | Molecular Weight (Derivatized) | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |
|---|
| Stearyl Alcohol-TMS | 342.7 | ~15 - 20 | 327 (M-15), 73, 75 |
Note: Retention time is approximate and can vary based on the specific GC system and column conditions.
The mass spectrum is characterized by a prominent ion at m/z 327, which corresponds to the loss of a methyl group (M-15) from the TMS derivative. Other characteristic ions include m/z 73 ([Si(CH3)3]+) and m/z 75 ([HO=Si(CH3)2]+). Operating the mass spectrometer in SIM mode, monitoring these specific ions, can significantly improve the limit of detection.[3]
Visualizations
Workflow for GC-MS Analysis of C18 Alcohols
Caption: A logical workflow for the quantitative analysis of C18 alcohols.
Silylation Reaction of Stearyl Alcohol
Caption: Derivatization of stearyl alcohol with BSTFA to form a TMS-ether.
References
Application Note: Structural Elucidation of (13Z)-octadecen-1-ol using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(13Z)-octadecen-1-ol is a long-chain unsaturated fatty alcohol. Its biological functions and potential therapeutic applications are intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive protocol for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data to aid in characterization.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental NMR data for this compound in public databases, the following tables present predicted chemical shifts (δ) and multiplicities. These predictions are based on established chemical shift ranges for similar long-chain unsaturated alcohols and related compounds.[1]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~3.64 | triplet | ~6.6 |
| 2 | ~1.57 | quintet | ~7.0 |
| 3-11 | ~1.25-1.35 | multiplet (broad) | - |
| 12, 15 | ~2.01 | quartet | ~7.0 |
| 13, 14 | ~5.35 | multiplet | - |
| 16 | ~1.28 | sextet | ~7.4 |
| 17 | ~1.30 | sextet | ~7.4 |
| 18 | ~0.88 | triplet | ~6.8 |
| OH | variable (e.g., ~1.5-2.5) | broad singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | ~62.9 |
| 2 | ~32.8 |
| 3 | ~25.8 |
| 4-11 | ~29.2-29.8 |
| 12 | ~27.2 |
| 13 | ~129.9 |
| 14 | ~130.0 |
| 15 | ~29.7 |
| 16 | ~31.9 |
| 17 | ~22.7 |
| 18 | ~14.1 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), for its excellent dissolving properties for long-chain alcohols.
-
Concentration:
-
Procedure: a. Weigh the sample accurately and transfer it to a clean, dry vial. b. Add the appropriate volume of deuterated solvent containing an internal standard (e.g., 0.03% v/v tetramethylsilane, TMS). c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2] The final sample depth in the tube should be at least 4.5 cm.[2] e. Cap the NMR tube securely.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Pulse Width: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Processing: Apply an exponential line broadening of 0.3 Hz. Reference the spectrum to the TMS signal at 0.00 ppm.
-
D₂O Exchange: To confirm the hydroxyl proton signal, a "D₂O shake" can be performed.[3][4] After acquiring the initial ¹H spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak will disappear or significantly decrease in intensity.[3][4]
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-150 ppm.
-
Pulse Width: 30°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.[6] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[6] A DEPT-90 experiment will only show CH signals.[6]
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Data Interpretation
-
¹H NMR: The triplet at approximately 3.64 ppm is characteristic of the methylene protons adjacent to the hydroxyl group (-CH₂OH). The multiplet around 5.35 ppm corresponds to the olefinic protons (-CH=CH-), and its integration should correspond to two protons. The upfield triplet at approximately 0.88 ppm is indicative of the terminal methyl group (-CH₃). The broad singlet for the hydroxyl proton is concentration and solvent-dependent and can be confirmed by D₂O exchange.
-
¹³C NMR: The signal at approximately 62.9 ppm is assigned to the carbon bearing the hydroxyl group (C-1). The olefinic carbons (C-13 and C-14) are expected in the downfield region around 130 ppm. The aliphatic carbons appear in the range of 14-33 ppm. The DEPT spectra will aid in the unambiguous assignment of the methylene and methyl groups in this region.
By following these protocols and comparing the acquired spectra with the predicted data and known chemical shift ranges, researchers can confidently elucidate and confirm the structure of this compound.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
Application of (13Z)-octadecen-1-ol in Electroantennography (EAG) Studies
Application Note & Protocol
Introduction
(13Z)-octadecen-1-ol is a long-chain unsaturated alcohol that has been identified as a key component of the sex pheromone blend of several insect species, most notably the sugarcane stalk borer, Chilo sacchariphagus.[1][2][3][4] As a semiochemical, it plays a crucial role in mate location and chemical communication. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to volatile chemical stimuli. This method provides a rapid and sensitive assessment of an insect's peripheral olfactory response, making it an invaluable tool for identifying behaviorally active compounds, determining the sensitivity of olfactory receptor neurons, and developing species-specific pest management strategies.
This document provides detailed protocols for the application of this compound in EAG studies, guidance on data presentation, and visualizations of the experimental workflow and underlying biological pathways.
Data Presentation
Quantitative analysis of EAG responses is essential for determining the sensitivity of an insect's olfactory system to this compound. A dose-response study, where the antenna is exposed to a range of concentrations of the odorant, is a standard method for this characterization. The following table presents representative EAG dose-response data.
Table 1: Representative EAG Dose-Response of Male Chilo sacchariphagus to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.12 | 0.04 | 0 |
| 0.0001 | 0.35 | 0.08 | 15.33 |
| 0.001 | 0.78 | 0.15 | 44.00 |
| 0.01 | 1.45 | 0.22 | 88.67 |
| 0.1 | 1.62 | 0.28 | 100.00 |
| 1 | 1.58 | 0.25 | 97.33 |
The normalized response is calculated relative to the maximum response observed (at 0.1 µg/µL in this example).
Experimental Protocols
This section provides a detailed methodology for performing electroantennography with this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Hexane or paraffin oil (high purity, as solvent)
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel
-
Live insects (e.g., 2-4 day old male Chilo sacchariphagus moths)
-
Filter paper strips (e.g., Whatman No. 1)
-
Pasteur pipettes
Equipment
-
Stereomicroscope
-
Micromanipulators
-
EAG probe with silver/silver chloride (Ag/AgCl) electrodes
-
High-impedance DC amplifier
-
Data acquisition system (e.g., IDAC-4) and software
-
Air delivery system with purified and humidified air
-
Stimulus controller
-
Faraday cage
Preparation of Stimuli
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 10 µg/µL in high-purity hexane.
-
Serial Dilutions: Create a serial dilution series from the stock solution to achieve the desired concentrations for the dose-response study (e.g., 1, 0.1, 0.01, 0.001, 0.0001 µg/µL).
-
Control: Use the solvent (hexane) alone as a negative control.
-
Stimulus Cartridge: For each concentration and the control, apply a 10 µL aliquot onto a small strip of filter paper. After allowing the solvent to evaporate for approximately 1-2 minutes, insert the filter paper into a clean Pasteur pipette.
Insect and Antenna Preparation
Two primary methods can be utilized: the excised antenna method or the whole insect method.
a) Excised Antenna Method:
-
Anesthetize a male moth by chilling it on ice or briefly exposing it to CO2.
-
Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the distal tip is inserted into the recording electrode. A small amount of conductive gel can facilitate a good electrical connection.
b) Whole Insect Method:
-
Anesthetize the moth as described above.
-
Mount the insect onto a holder (e.g., a wax block or a truncated pipette tip), leaving the head and antennae free.
-
Insert the reference electrode into the insect's head or an eye.
-
Carefully place the recording electrode over the tip of one antenna, using a small amount of conductive gel to establish contact.
EAG Recording
-
Position the prepared antenna within the continuous stream of purified and humidified air inside the Faraday cage and allow the preparation to stabilize.
-
Present the solvent control first to ensure there is no response to the solvent alone.
-
Present the different concentrations of this compound, typically from the lowest to the highest concentration, to minimize potential adaptation of the olfactory receptors.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant over the antenna.
-
Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to ensure the antenna returns to its baseline potential.
-
Record the negative voltage deflection from the baseline. The amplitude of this deflection is the EAG response.
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway of insect olfaction upon stimulation with a pheromone component like this compound.
Caption: Insect olfactory signaling pathway for pheromones.
Experimental Workflow
The diagram below outlines the key steps in an electroantennography experiment using this compound.
Caption: Experimental workflow for electroantennography (EAG).
References
Application Notes and Protocols for the Use of (13Z)-octadecen-1-ol in Pest Management Field Trials
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z)-octadecen-1-ol is an insect semiochemical, primarily utilized as a component of the sex pheromone for certain lepidopteran pests. Field trials have demonstrated its efficacy, particularly as a key ingredient in the pheromone blend for the sugarcane borer, Chilo sacchariphagus. This document provides detailed application notes and experimental protocols for the use of this compound in pest management research, focusing on its application in monitoring and potentially in mating disruption strategies. While it can be a precursor in the synthesis of other pheromones, its direct application in field trials is most prominently documented in combination with its acetate analogue.
Target Pest and Mechanism of Action
The primary target pest for field applications of this compound is the sugarcane borer, Chilo sacchariphagus. The female-produced sex pheromone of this species is a blend of two compounds: (Z)-13-octadecenyl acetate and (Z)-13-octadecen-1-ol.[1][2] Field trials have shown that a combination of these two components is necessary to effectively attract male moths. Neither compound alone is significantly attractive.[2] The most effective blend mimics the natural pheromone ratio, with a 7:1 ratio of (Z)-13-octadecenyl acetate to (Z)-13-octadecen-1-ol proving to be as effective as a virgin female moth in attracting males.[1]
Data Presentation: Efficacy in Field Trials
The following tables summarize quantitative data from field trials utilizing pheromone blends containing this compound for the management of Chilo sacchariphagus.
Table 1: Efficacy of Pheromone Blend Ratios for Chilo sacchariphagus Attraction
| Pheromone Blend ((Z)-13-octadecenyl acetate : this compound) | Trap Catch Comparison | Reference |
| 7:1 | Comparable in performance to a virgin female moth. | [1] |
| 1:1 to 9:1 | Effective in attracting male moths. | [2] |
| Single Component | Not significantly attractive. | [2] |
Table 2: Summary of Field Trial Results for Chilo sacchariphagus Monitoring
| Parameter | Observation | Location/Reference |
| Trap Efficiency | Up to 58% in successful trials. | Mafambisse, Mozambique[3] |
| Highest Overnight Catch (Single Trap) | 9 males | Mafambisse, Mozambique[3] |
| Total Moths Captured (5 days, 12 traps) | 74 males | Mafambisse, Mozambique[3] |
| Optimal Trap Placement Height | 2 meters above ground (canopy level) in mature sugarcane. | Mozambique[3] |
| Effective Lure Loading | 1 mg to 5 mg per dispenser. | Mozambique[3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in field trials of pheromone-based monitoring for C. sacchariphagus.
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound and (Z)-13-octadecenyl acetate in a high-purity solvent such as hexane. The recommended concentration for initial screenings is 10 mg/mL of the 7:1 acetate-to-alcohol blend.
-
Lure Loading: Use a micropipette to apply the desired amount of the stock solution onto a dispenser. Red rubber septa are commonly used as dispensers. For field trials, loading doses ranging from 1 mg to 5 mg of the total pheromone blend per dispenser have been shown to be effective.[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in a fume hood for at least one hour before field deployment.
-
Storage: Store unused lures in a freezer to maintain their efficacy. Handle lures with gloves to avoid contamination.
A simple and effective trap for C. sacchariphagus can be constructed from a 2-liter plastic bottle.[3]
-
Trap Construction: Cut apertures in the sides of the plastic bottle. The cut flaps can be bent to a horizontal position to serve as landing platforms for the moths.
-
Lure Placement: Suspend the pheromone dispenser inside the trap, typically from the cap or the top of the bottle.
-
Trapping Agent: To retain captured moths, the bottom of the trap can be filled with a small amount of soapy water or an insecticide strip can be placed inside.
-
Trap Placement: Deploy traps along the perimeter of the sugarcane field. For monitoring purposes, a density of 1-2 traps per hectare is a common starting point.
-
Trap Height: In mature sugarcane, place traps at canopy height, approximately 2 meters above the ground.[3]
-
Trap Spacing: To avoid interference between traps, space them at least 20-30 meters apart.
-
Data Collection: Check traps daily or weekly. Count and record the number of captured target male moths.
-
Maintenance: Remove captured insects and any debris from the traps at each check. Replace the trapping agent as needed. Pheromone lures typically have a field life of 2 to 4 weeks, after which they should be replaced to ensure consistent attraction.[2][3]
Visualizations
References
Application Notes and Protocols for the Formulation of (13Z)-octadecen-1-ol Pheromone Dispenser Lures
Version: 1.0
Introduction
(13Z)-octadecen-1-ol is a crucial component of the sex pheromone for several lepidopteran pests, most notably the sugarcane stem borer, Chilo sacchariphagus.[1] Effective pest management strategies, such as monitoring and mating disruption, rely on the controlled release of this semiochemical from dispenser lures. The formulation of these lures is a critical factor that dictates their efficacy and longevity in the field. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to formulate and evaluate pheromone dispensers containing this compound.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing effective dispenser formulations.
| Property | Value |
| Molecular Formula | C₁₈H₃₆O |
| Molecular Weight | 268.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 334.31 °C (estimated) |
| Solubility | Soluble in alcohol; Insoluble in water |
Pheromone Blend Composition for Chilo sacchariphagus
For the sugarcane stem borer, Chilo sacchariphagus, this compound is part of a two-component pheromone blend. Field trials have demonstrated that a specific ratio of this alcohol with its corresponding acetate is highly attractive to male moths.
| Component | Common Name | Ratio |
| (13Z)-octadecen-1-yl acetate | - | 7 |
| This compound | - | 1 |
This 7:1 blend has been shown to be as effective as virgin female moths in attracting males and should be the basis for lure formulation for this target species.[1][2]
Formulation of Pheromone Dispensers
The choice of dispenser material and the loading method are critical for achieving a consistent and controlled release of the pheromone. Below are protocols for common dispenser types.
Rubber Septa Dispensers
Rubber septa are widely used due to their simplicity and cost-effectiveness.
Materials:
-
This compound
-
(13Z)-octadecen-1-yl acetate
-
High-purity volatile solvent (e.g., hexane, dichloromethane)
-
Red rubber septa
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Protocol:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of the 7:1 pheromone blend in hexane. The concentration will depend on the desired lure loading dose. For initial field trials, a concentration of 10 mg/mL of the total pheromone blend is a good starting point.
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the stock solution onto a single rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum. For Chilo sacchariphagus, a total loading of 1 mg per dispenser has been used in field studies.[3][4]
-
Solvent Evaporation: Place the loaded septa on a clean, non-reactive surface within the fume hood and allow the solvent to evaporate completely for at least one hour.
-
Storage: Individually place the loaded septa into labeled glass vials with PTFE-lined caps. Store at -20°C until deployment in the field.
Polyethylene Vial Dispensers
Polyethylene vials can provide a more consistent release rate over a longer period compared to rubber septa.
Materials:
-
This compound and (13Z)-octadecen-1-yl acetate blend
-
Polyethylene vials with caps
-
Cotton wick or other absorbent material
-
Micropipette
Protocol:
-
Preparation: Place a cotton wick or other absorbent material inside the polyethylene vial.
-
Loading: Directly apply the pre-mixed 7:1 pheromone blend (without solvent) onto the absorbent material inside the vial using a micropipette. The amount will depend on the desired loading dose (e.g., 1 mg).
-
Sealing: Securely cap the vial. The pheromone will passively diffuse through the walls of the polyethylene vial.
-
Storage: Store the loaded vials in airtight containers at -20°C until use.
Experimental Protocols for Lure Evaluation
Measurement of Pheromone Release Rate
Determining the release rate is crucial for understanding the longevity and efficacy of the lure. This is typically done using gas chromatography (GC).
Protocol:
-
Aeration Setup: Place a formulated dispenser in a glass chamber with an inlet for purified air and an outlet connected to an adsorbent trap (e.g., Porapak Q or Tenax).
-
Volatile Collection: Pass a controlled flow of purified air (e.g., 100 mL/min) over the dispenser for a set period (e.g., 24 hours) at a constant temperature. The volatile pheromone will be captured on the adsorbent trap.
-
Elution: Elute the trapped pheromone from the adsorbent using a small volume of a suitable solvent (e.g., hexane).
-
GC Analysis: Inject the eluted sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Quantification: Quantify the amount of each pheromone component by comparing the peak areas to a calibration curve generated from standards of known concentrations. The release rate is then calculated as µ g/day .
Table of Illustrative Pheromone Release Rates (Hypothetical for this compound blend)
| Dispenser Type | Loading Dose (mg) | Temperature (°C) | Average Release Rate (µ g/day ) | Effective Lifespan (weeks) |
| Rubber Septum | 1 | 25 | 35-50 | 2-3 |
| Polyethylene Vial | 1 | 25 | 20-30 | 4-6 |
| Wax Matrix | 2 | 25 | 15-25 | 6-8 |
Note: This is hypothetical data for illustrative purposes. Actual release rates must be determined experimentally.
Field Trapping Bioassay
The ultimate test of a lure's effectiveness is its ability to attract the target pest in the field.
Protocol:
-
Experimental Design: Use a randomized complete block design with multiple replicates (at least 4-5). Treatments should include the newly formulated lures and a negative control (unbaited trap).
-
Trap Selection and Placement: For Chilo sacchariphagus, simple traps made from 2-liter plastic bottles are effective.[3][4] Place traps at the height of the crop canopy, which is approximately 2 meters for mature sugarcane.[3][4] Ensure a minimum distance of 50-100 meters between traps to prevent interference.
-
Lure Deployment: Place one formulated lure inside each trap. For monitoring Chilo sacchariphagus, a density of 15-45 traps per hectare is recommended.
-
Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of captured target male moths in each trap.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the performance of different lure formulations.
Table of Expected Field Trial Results (Hypothetical)
| Lure Formulation | Mean Male C. sacchariphagus Captured/Trap/Week (±SE) |
| 1 mg in Rubber Septum | 25.4 ± 3.1 |
| 1 mg in Polyethylene Vial | 28.9 ± 3.5 |
| Unbaited Control | 0.5 ± 0.2 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Lepidopteran Pheromone Signaling Pathway
Caption: Generalized signaling pathway for lepidopteran sex pheromones.
Experimental Workflow for Pheromone Lure Development
Caption: Workflow for the development and evaluation of pheromone lures.
References
Troubleshooting & Optimization
How to improve the yield of (13Z)-octadecen-1-ol synthesis
Technical Support Center: (13Z)-octadecen-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield of this compound (oleyl alcohol) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Topic 1: Reduction of Oleic Acid Esters
The most common methods for synthesizing this compound involve the reduction of oleic acid or its esters, such as ethyl or methyl oleate.[1]
Question: My yield from the Bouveault-Blanc reduction of ethyl oleate is consistently low (~50%). What are the critical factors for improving this?
Answer: A yield of 49–51% is typical for the Bouveault-Blanc procedure after initial distillation, but several factors are critical for maximizing product recovery.[2]
-
Purity of Starting Materials: The ethyl oleate should be of high purity. Commercial oleic acid often contains saturated fatty acids (e.g., palmitic, stearic), which will be reduced to the corresponding saturated alcohols. These are difficult to separate from the desired oleyl alcohol. Fractional distillation of the starting ethyl oleate is recommended.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to water. Use absolute ethanol and ensure all glassware is thoroughly dried. Any moisture will consume the sodium reagent, reducing its efficiency.[2]
-
Sodium Addition: The sodium should be added rapidly enough to maintain a vigorous reaction, indicating efficient consumption. The flask should be shaken periodically to ensure proper mixing.[2]
-
Complete Saponification: After the sodium has fully reacted, refluxing the mixture with water is a crucial step to saponify any unreacted ester. This simplifies the extraction process by converting the ester into a water-soluble carboxylate salt.[2]
-
Purification: The final purification by fractional crystallization at low temperatures is essential for removing saturated alcohol impurities. A multi-step crystallization, first at a higher temperature (e.g., -5°C) to remove saturates, followed by crystallization at a very low temperature (e.g., -60°C) to isolate the oleyl alcohol, is effective.[2]
Question: I am using a modern reducing agent like Sodium Borohydride (NaBH₄) with methyl oleate, but the reaction is slow or incomplete. How can I optimize it?
Answer: While safer than metallic sodium, NaBH₄ reductions require careful optimization of conditions. A recent study demonstrated that high yields are achievable.[3]
-
Molar Ratio: The molar ratio of the substrate to NaBH₄ is critical. A study on the reduction of methyl oleate found that a methyl oleate/NaBH₄ molar ratio of 0.11 gave a 94% yield of oleyl alcohol.[3] Using an insufficient amount of the reducing agent will lead to an incomplete reaction.
-
Temperature: Temperature plays a significant role. The same study achieved its highest yield at 333 K (60 °C).[3] Lower temperatures may lead to very slow reaction rates, while excessively high temperatures could promote side reactions.
-
Catalysis: The reaction can be sluggish without a catalyst. While the aforementioned study achieved high yields non-catalytically, the use of alumina-supported metal catalysts (such as Fe, Ce, or Mo on Al₂O₃) has been shown to increase the reaction rate.[3]
-
Solvent: Ensure a suitable solvent is used that can solubilize both the ester and the borohydride complex. Ethers like THF or alcoholic solvents are common choices.
Topic 2: Alternative Synthesis Strategies
Question: Can I synthesize this compound using a Wittig reaction, and how do I ensure the correct (Z)-stereochemistry?
Answer: Yes, a Wittig reaction is a viable strategy for forming the C13=C14 double bond with specific stereochemistry.
-
Retrosynthesis: The target molecule would be formed by reacting a C13 phosphonium ylide with a C5 aldehyde, or a C5 phosphonium ylide with a C13 aldehyde.
-
Achieving (Z)-Selectivity: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphorus ylide. For the synthesis of a (Z)-alkene, a non-stabilized ylide is required.[4] These are ylides where the carbon bearing the negative charge is not adjacent to an electron-withdrawing group. Using non-stabilized ylides under salt-free, aprotic conditions (e.g., using bases like n-BuLi or NaHMDS in THF) typically favors the kinetic (Z)-alkene product.[5][6]
-
Troubleshooting: Low yields in Wittig reactions with long-chain substrates often stem from issues with ylide formation.[5] Ensure strictly anhydrous conditions, as traces of water will quench the strong base and the ylide.[5] If the reaction is slow, gentle heating or extended reaction times may be necessary, which should be monitored by TLC.[5]
Question: What are the main challenges of using a Grignard reaction for this synthesis?
Answer: A Grignard reaction can be used to form one of the C-C bonds in the backbone. For a primary alcohol like this compound, the most straightforward approach involves the reaction of a 17-carbon Grignard reagent with formaldehyde.[7][8]
-
Reagent Preparation: The primary challenge is the successful formation of the long-chain unsaturated Grignard reagent. The reagent must be prepared under strictly anhydrous conditions, as any moisture will quench it.[9][10] Activating the magnesium turnings with iodine or 1,2-dibromoethane can help initiate the reaction.[9]
-
Side Reactions: Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide, is a potential side reaction that reduces yield.[9] This can be minimized by slow addition of the alkyl halide to the magnesium suspension and maintaining a moderate temperature.
-
Work-up: The work-up must be performed carefully. A saturated aqueous solution of ammonium chloride is typically used to quench the reaction and protonate the resulting alkoxide.[9]
Topic 3: Purification
Question: What is the most effective way to purify the final oleyl alcohol product to >95% purity?
Answer: A combination of techniques is often necessary to achieve high purity.
-
Aqueous Wash/Extraction: After the reaction, an aqueous work-up is necessary to remove water-soluble byproducts and unreacted reagents. For Bouveault-Blanc, this involves washing with dilute KOH to remove saponified esters, followed by water washes.[2]
-
Fractional Crystallization: This is a powerful technique for separating unsaturated alcohols from their saturated counterparts. The crude alcohol is dissolved in a solvent like acetone and cooled to specific temperatures. Saturated alcohols, having higher melting points, will crystallize first and can be removed by filtration. The desired this compound can then be crystallized from the filtrate at a much lower temperature.[2][11]
-
Vacuum Distillation: Distillation under high vacuum is used to separate the alcohol from non-volatile impurities and can also help separate alcohols of different chain lengths.[2]
-
Column Chromatography: For laboratory-scale purification, silica gel chromatography is highly effective for removing minor impurities and isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[12][13]
Quantitative Data Summary
Table 1: Comparison of Selected Reduction Methods for Oleyl Alcohol Synthesis
| Method | Substrate | Key Reagents | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Bouveault-Blanc | Ethyl Oleate | Sodium, Absolute Ethanol | Reflux | 49-51% (after distillation) | [2] |
| NaBH₄ Reduction | Methyl Oleate | NaBH₄ | 333 K (60 °C), Molar Ratio (Substrate/NaBH₄) = 0.11 | 94% |[3] |
Table 2: General Troubleshooting Quick Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Impure starting materials; Wet reagents/solvents; Suboptimal temperature or molar ratios; Incomplete reaction. | Purify starting materials (distillation); Use anhydrous solvents and oven-dried glassware; Optimize temperature and reagent stoichiometry; Monitor reaction by TLC to ensure completion.[2][3][5] |
| Presence of Saturated Alcohol Impurity | Saturated fatty acid impurities in the starting oleic acid/ester. | Use highly purified starting material; Purify final product via low-temperature fractional crystallization from acetone.[2] |
| Unreacted Starting Material | Insufficient reducing agent; Reaction time too short; Low reaction temperature. | Increase molar equivalent of reducing agent; Increase reaction time and monitor by TLC; Increase reaction temperature.[3][5] |
| Formation of (E)-isomer (Wittig) | Use of a stabilized ylide; Presence of lithium salts causing equilibration. | Use a non-stabilized ylide; Employ sodium or potassium-based bases (e.g., NaHMDS, KHMDS) instead of n-BuLi.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Bouveault-Blanc Reduction
(Adapted from Organic Syntheses, Coll. Vol. 3, p.671 (1955); Vol. 29, p.80 (1949).)[2]
Materials:
-
Ethyl oleate, purified (200 g, ~0.65 mole)
-
Sodium (80 g, ~3.5 gram atoms)
-
Absolute Ethanol (1.7 L)
-
Diethyl ether
-
1% Potassium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a 5-L round-bottomed flask equipped with a large-bore reflux condenser, place the purified ethyl oleate (200 g) and absolute ethanol (1.5 L).
-
Reaction: Through the reflux condenser, add the sodium (80 g) in pieces at a rate sufficient to maintain a vigorous reflux. Shake the flask occasionally.
-
Completion: After the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol. Heat the mixture on a steam bath until all the sodium has completely dissolved.
-
Saponification: Add 500 mL of water to the cooled mixture and reflux for 1 hour to saponify any unreacted ethyl oleate.
-
Work-up & Extraction: Cool the reaction mixture and add 1.2 L of water. Extract the unsaponifiable fraction (containing the alcohol) with several portions of diethyl ether.
-
Washing: Wash the combined ether extracts first with a 1% potassium hydroxide solution and then with water until the washings are neutral.
-
Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate. Remove the ether by distillation.
-
Purification (Distillation): Distill the residue under high vacuum. A typical yield of crude oleyl alcohol is 84–89 g (49–51%), boiling at 150–152°C / 1 mm Hg.[2]
-
Purification (Crystallization): For higher purity, dissolve the crude alcohol in acetone and perform fractional crystallization, first at -5°C to remove saturated alcohols, followed by crystallization of the filtrate at -60°C to isolate pure oleyl alcohol.[2]
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for synthesis and purification.
Caption: A logical workflow for troubleshooting low yield.
Caption: Retrosynthesis options for planning synthesis.
References
- 1. US20240025826A1 - Oleyl alcohol and process of production - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Selective Hydrogenation of Alkynes to Z-Alkenes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of alkynes to Z-alkenes, a critical transformation in organic synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the semi-hydrogenation of alkynes. For each problem, potential causes are identified, and corrective actions are suggested.
Problem 1: Over-reduction to Alkane
Symptom: Analysis of the crude reaction mixture (e.g., by GC-MS or ¹H NMR) shows the presence of the desired Z-alkene along with a significant amount of the corresponding alkane.
| Potential Cause | Suggested Corrective Action |
| Catalyst is too active. | 1. Verify Catalyst Quality: Ensure you are using a properly "poisoned" Lindlar catalyst. If the catalyst is old or from an unreliable source, its activity may be too high. Consider preparing the catalyst fresh.[1][2] 2. Increase Poison Concentration: If preparing the catalyst, a slight increase in the amount of lead acetate or quinoline can help to further deactivate the palladium sites.[2][3] 3. Switch Catalyst Support: Catalysts on barium sulfate are sometimes reported to be less active than those on calcium carbonate. |
| Prolonged reaction time. | 1. Monitor the Reaction Closely: The reaction should be stopped as soon as the starting alkyne is consumed. Monitor the reaction progress frequently using TLC, GC, or NMR spectroscopy.[1] 2. Establish a Time Course: For a new substrate, run a small-scale reaction and take aliquots at regular intervals (e.g., every 15-30 minutes) to determine the optimal reaction time. |
| Excessive hydrogen pressure. | 1. Use Atmospheric Pressure: For most lab-scale reactions, a hydrogen balloon is sufficient to provide the necessary 1 atm of H₂.[1] 2. Regulate Pressure Carefully: If using a Parr hydrogenator or similar apparatus, ensure the pressure is set to the lowest effective level, typically 1-4 atm.[4] |
| Elevated reaction temperature. | 1. Maintain Room Temperature: Most Lindlar hydrogenations proceed efficiently at room temperature. Avoid heating unless the reaction is known to be sluggish. 2. Cooling: For highly reactive substrates, consider running the reaction at a lower temperature (e.g., 0 °C). |
Problem 2: Incomplete Reaction or Low Conversion
Symptom: A significant amount of the starting alkyne remains even after an extended reaction time.
| Potential Cause | Suggested Corrective Action |
| Poor catalyst quality or deactivation. | 1. Use Fresh Catalyst: The catalyst may have been deactivated by improper storage or handling. Use a fresh batch of catalyst. 2. Check for Catalyst Poisons in the Substrate: The starting material or solvent may contain impurities that can poison the catalyst (e.g., sulfur or thiol compounds). Purify the substrate and use high-purity, degassed solvents. |
| Insufficient catalyst loading. | 1. Increase Catalyst Amount: Typical catalyst loading is 1-10 mol% relative to the substrate.[1] If the reaction is slow, increase the loading to the higher end of this range. |
| Poor mixing. | 1. Ensure Vigorous Stirring: As a heterogeneous reaction, efficient mixing is crucial to ensure contact between the substrate, hydrogen, and the catalyst surface. Use a suitably sized stir bar and a stir plate with adequate power. |
| Hydrogen supply issue. | 1. Check for Leaks: Ensure the reaction setup is airtight and that the hydrogen balloon is not deflating due to a leak. 2. Purge the System: Before introducing hydrogen, the system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[1] |
Problem 3: Formation of the E-alkene (Isomerization)
Symptom: The product mixture contains the undesired E (trans)-alkene in addition to the desired Z (cis)-alkene.
| Potential Cause | Suggested Corrective Action |
| Thermodynamic equilibration. | 1. Minimize Reaction Time: Prolonged exposure to the catalyst can sometimes lead to isomerization of the initially formed Z-alkene to the more thermodynamically stable E-alkene. Stop the reaction as soon as the alkyne is consumed. 2. Avoid High Temperatures: Elevated temperatures can promote isomerization. |
| Catalyst-mediated isomerization. | 1. Use a Different Catalyst System: Some catalyst systems are more prone to causing isomerization. Consider using P-2 nickel catalyst, which is also known to produce Z-alkenes.[4] |
| Incorrect reaction conditions for desired stereochemistry. | 1. Verify Reagents: The formation of E-alkenes is the expected outcome for dissolving metal reductions (e.g., Na in liquid NH₃).[5] Ensure you are using the correct reagents for Z-alkene synthesis (H₂ and Lindlar catalyst). |
Data Presentation: Performance of Lindlar Catalyst
The following table summarizes typical reaction conditions and outcomes for the semi-hydrogenation of various alkynes using a Lindlar catalyst.
| Substrate | Solvent | Temperature (°C) | H₂ Pressure (atm) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Z:E Ratio |
| Diphenylacetylene | Ethanol | 30 | 4 | 1-2 | 8 | >95 | >95:5 |
| 4-Octyne | Ethanol | 40 | 4 | 2 | 8 | 92 | 82:18 |
| 1-Hexyne | Methanol | 20 | 1 | 5 | 2 | ~90 | N/A |
| Phenylacetylene | Ethyl Acetate | 25 | 1 | 5 | 1.5 | >98 | N/A |
| 2-Methylbut-3-yn-2-ol | Hexane | 25 | 1 | 5 | 3 | ~95 | N/A |
| Propyl(5-methylhexyl)acetylene | Ethyl Acetate | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | 96:4 |
Note: This data is compiled from various sources and should be used as a guideline. Optimal conditions may vary depending on the specific substrate and laboratory setup.[1][6][7]
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst (5% Pd on CaCO₃, Pb-poisoned)
This protocol describes a common laboratory method for preparing Lindlar's catalyst.[1][8]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Precipitated calcium carbonate (CaCO₃)
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction flask, prepare a stirred suspension of 50 g of calcium carbonate in 400 mL of deionized water.
-
In a separate beaker, dissolve 4.2 g of PdCl₂ in 45 mL of water and 4 mL of concentrated HCl.
-
Add the PdCl₂ solution to the CaCO₃ suspension. Stir for 5 minutes at room temperature, then heat to 80 °C and stir for an additional 10 minutes.
-
Cool the mixture and introduce hydrogen gas to the hot suspension with vigorous stirring until hydrogen uptake ceases. This reduces the Pd(II) to Pd(0) on the support.
-
Filter the catalyst and wash thoroughly with deionized water.
-
Resuspend the catalyst in 500 mL of deionized water.
-
Prepare a solution of 5 g of lead acetate in 100 mL of deionized water and add it to the catalyst suspension.
-
Stir the mixture for 10 minutes at 20 °C, then heat in a boiling water bath for 40 minutes.
-
Filter the final catalyst, wash thoroughly with deionized water, and dry in a vacuum oven at 40-45 °C.
Protocol 2: General Procedure for Atmospheric Hydrogenation of an Alkyne
This protocol outlines a standard setup for a small-scale hydrogenation reaction using a hydrogen balloon.
Materials:
-
Alkyne substrate
-
Lindlar catalyst (1-10 mol%)
-
Anhydrous solvent (e.g., ethyl acetate, ethanol, hexane)
-
Three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Septa
-
Nitrogen or Argon source with a manifold for vacuum/inert gas cycling
-
Hydrogen balloon assembly (balloon filled with H₂ attached to a needle via a three-way stopcock)
Procedure:
-
Setup: Place the magnetic stir bar and the weighed Lindlar catalyst into the three-neck flask. Seal the necks with septa.
-
Inerting the Flask: Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Adding Reagents: Dissolve the alkyne substrate in the anhydrous solvent. Using a syringe, add the substrate solution to the flask through a septum against a positive pressure of inert gas.
-
Introducing Hydrogen: Purge the hydrogen balloon assembly with hydrogen. Insert the needle through a septum into the headspace of the flask.
-
Evacuate the flask one last time and then switch the stopcock to introduce hydrogen from the balloon. Ensure the balloon remains partially inflated throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Periodically and carefully, stop the stirring, switch the atmosphere back to inert gas, and withdraw a small aliquot via syringe for analysis (TLC, GC, etc.). To resume, re-evacuate and refill with hydrogen.
-
Workup: Once the reaction is complete, purge the flask with inert gas for several minutes to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry out. Wash the filter cake with a small amount of solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude Z-alkene, which can be purified further if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete alkyne hydrogenation.
Caption: Reaction pathways in selective alkyne hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is a "poisoned" catalyst and why is it necessary? A poisoned catalyst is one whose activity has been intentionally reduced by the addition of certain chemicals.[2] In the case of the Lindlar catalyst, palladium is "poisoned" with lead salts and quinoline.[2][3] This deactivation is crucial because highly active palladium catalysts (like Pd/C) will rapidly reduce the alkyne all the way to an alkane.[2] The poison makes the catalyst selective, allowing it to catalyze the reduction of the alkyne to the alkene but preventing the subsequent reduction of the alkene to the alkane.[2]
Q2: My reaction is very slow. Can I just heat it? Heating is generally not recommended as a first step for a sluggish Lindlar hydrogenation. Increased temperature can promote over-reduction to the alkane and isomerization of the desired Z-alkene to the more stable E-alkene. It is better to first check other factors like catalyst loading, catalyst quality, and purity of your starting materials.
Q3: Can I reuse my Lindlar catalyst? While it is sometimes possible to recover and reuse the catalyst by filtration, its activity may decrease over multiple runs.[1] For consistent results, especially in the synthesis of sensitive or high-value compounds, using fresh catalyst for each reaction is recommended.
Q4: How do I know when to stop the reaction? The best way is to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] You should aim to stop the reaction as soon as all of the starting alkyne has been consumed to minimize the risk of side reactions like over-reduction or isomerization.
Q5: What is the difference between using Lindlar's catalyst and Na/NH₃ for alkyne reduction? The key difference is the stereochemical outcome. Hydrogenation with Lindlar's catalyst occurs via a syn-addition of hydrogen atoms, resulting in a Z-alkene (cis).[2] In contrast, the dissolving metal reduction using sodium or lithium in liquid ammonia proceeds through a radical anion mechanism that leads to the anti-addition of hydrogen, forming the E-alkene (trans).[5]
Q6: Why is my product a mixture of Z and E isomers? While Lindlar hydrogenation is highly selective for the Z-isomer, contamination with the E-isomer can occur. This is often due to catalyst-promoted isomerization of the Z-alkene, which can be exacerbated by long reaction times or elevated temperatures. Ensure you stop the reaction promptly after the alkyne is consumed and maintain a moderate temperature.
References
Optimizing Lindlar catalyst activity for selective hydrogenation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lindlar catalysts for selective hydrogenation reactions.
Troubleshooting Guide
Issue 1: Over-reduction to Alkane
Q: My reaction is producing a significant amount of the fully saturated alkane instead of the desired cis-alkene. What are the possible causes and how can I fix this?
A: Over-reduction is a common issue and can be attributed to several factors related to catalyst activity and reaction conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst is too active | The poisoning of the palladium catalyst may be insufficient. If preparing the catalyst in-house, ensure the correct amount of lead acetate or other poisoning agent is used. For commercially available catalysts, consider adding a secondary poison like quinoline to further temper its activity.[1][2][3][4][5] |
| High Hydrogen Pressure | Reduce the hydrogen pressure. Often, a balloon filled with hydrogen (providing approximately 1 atm of pressure) is sufficient.[6] Higher pressures can lead to non-selective hydrogenation. |
| Prolonged Reaction Time | Monitor the reaction progress closely using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Stop the reaction as soon as the alkyne starting material is consumed to prevent further reduction of the alkene product. |
| High Reaction Temperature | Perform the reaction at room temperature or even lower (e.g., 0 °C). Elevated temperatures can increase the rate of over-reduction.[7] |
| Insufficient Catalyst Poisoning | For enhanced selectivity, the prepared catalyst can be further treated with quinoline prior to its use in a hydrogenation reaction.[6][8] |
Issue 2: Low or No Reaction Conversion
Q: My hydrogenation reaction is very slow or not proceeding at all. What troubleshooting steps should I take?
A: Low or no conversion can stem from issues with the catalyst, reagents, or the reaction setup.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst may have been deactivated by impurities in the reaction mixture or prolonged exposure to air.[1] Ensure all solvents and reagents are pure and handle the catalyst under an inert atmosphere where possible.[7] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low. A typical catalyst loading is in the range of 1-10 mol% relative to the substrate.[6] |
| Poor Mixing | Ensure vigorous stirring of the reaction mixture to maintain good contact between the substrate, catalyst, and hydrogen gas.[6] |
| Hydrogen Gas Leak | Check the reaction setup for any leaks in the hydrogen delivery system (e.g., balloon, tubing). |
| Inadequate Purging | Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen that could deactivate the catalyst.[6] |
Issue 3: Poor Stereoselectivity (Formation of trans-Alkene)
Q: I am observing the formation of the trans-alkene isomer in my product mixture. How can I improve the cis-selectivity?
A: The Lindlar catalyst is designed for syn-addition of hydrogen, leading to the cis-alkene.[2][3][4][9] Formation of the trans-isomer is atypical but can occur under certain conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Conditions | While the mechanism strongly favors cis-addition, isomerization of the product can sometimes occur. Ensure the reaction is not being run for an unnecessarily long time or at elevated temperatures. |
| Catalyst Integrity | The specific preparation and state of the catalyst can influence selectivity. Ensure a well-prepared and properly poisoned catalyst is used. |
Frequently Asked Questions (FAQs)
Q1: What is a Lindlar catalyst and why is it considered "poisoned"?
A1: A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄).[1][2][3][10] It is intentionally "poisoned" with substances like lead acetate, lead(II) oxide, or quinoline.[2][3][4][10] This poisoning deactivates the most active sites on the palladium surface, which reduces its catalytic activity.[4] This controlled deactivation is crucial for selectively hydrogenating alkynes to cis-alkenes without further reducing them to alkanes.[4][5][11]
Q2: What is the typical composition of a Lindlar catalyst?
A2: A common composition for a Lindlar catalyst is 5% palladium by weight on a calcium carbonate support, poisoned with lead acetate.[2][6]
Q3: Can a Lindlar catalyst be reused?
A3: Yes, as a heterogeneous catalyst, the Lindlar catalyst can often be recovered by filtration after the reaction and reused.[6] However, its activity may decrease with each use due to gradual deactivation or loss of the poisoning agent.
Q4: Are there any environmental concerns with using a Lindlar catalyst?
A4: Yes, the use of lead compounds as poisons is a significant environmental concern, as lead is toxic.[12][13] Researchers are exploring greener alternatives to traditional Lindlar catalysts to mitigate these environmental and health risks.[12][13]
Q5: How should I monitor the progress of my hydrogenation reaction?
A5: The progress of the reaction should be carefully monitored to avoid over-reduction.[6] Common analytical techniques for monitoring include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material.
-
Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion and check the stereochemistry of the product.[6]
Experimental Protocols
Protocol 1: Laboratory-Scale Preparation of Lindlar Catalyst
This protocol describes a general method for preparing a Lindlar catalyst in a laboratory setting.[1][6][14]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Hydrogen gas (H₂)
Procedure:
-
Prepare a stirred suspension of 50 g of pure, precipitated calcium carbonate in 400 ml of distilled water in a suitable reaction vessel.[14]
-
In a separate beaker, dissolve 4.2 g of anhydrous palladium chloride in 45 ml of water and 4 ml of concentrated hydrochloric acid.[14]
-
Add the palladium chloride solution to the calcium carbonate slurry with vigorous stirring. Continue stirring for 5 minutes at room temperature, then for 10 minutes at 80°C.[14]
-
Reduce the hot suspension with hydrogen gas until no further uptake is observed.[14]
-
Filter the impregnated calcium carbonate and wash it thoroughly with distilled water.[14]
-
Resuspend the catalyst in 500 ml of distilled water with vigorous stirring and add a solution of 5 g of lead acetate dissolved in 100 ml of distilled water.[14]
-
Continue stirring for 10 minutes at 20°C and then for 40 minutes in a boiling water bath.[14]
-
Filter the final catalyst, wash it well with distilled water, and dry it under vacuum at 40-45°C.[14]
Protocol 2: General Procedure for Selective Alkyne Hydrogenation
This protocol provides a general method for the selective hydrogenation of an alkyne to a Z-alkene using a Lindlar catalyst.[6]
Materials:
-
Alkyne substrate
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous solvent (e.g., ethyl acetate, hexane, methanol)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., argon or nitrogen)
-
Reaction flask (e.g., round-bottom flask)
-
Hydrogenation apparatus (e.g., hydrogen-filled balloon)
-
Magnetic stirrer
Procedure:
-
Add the alkyne substrate and the anhydrous solvent to the reaction flask.
-
Carefully add the Lindlar catalyst to the solution (typically 1-10 mol% relative to the substrate).[6]
-
Flush the flask with an inert gas to remove any oxygen.[6]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.[8]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm).[6]
-
Monitor the reaction progress using TLC, GC, or NMR.[6]
-
Once the alkyne has been consumed, stop the reaction.
-
Filter the reaction mixture to remove the catalyst.[6] The catalyst can often be recovered and reused.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude Z-alkene product.
-
If necessary, purify the product by distillation or column chromatography.[6]
Visualizations
Caption: Experimental workflow for selective alkyne hydrogenation.
Caption: Troubleshooting decision tree for common hydrogenation issues.
References
- 1. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 2. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 11. nbinno.com [nbinno.com]
- 12. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 13. Discovering the Power of Lindlar Catalyst in Selective Hydrogenation - Housing Innovations [dev.housing.arizona.edu]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Residue Removal in (13Z)-octadecen-1-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (13Z)-octadecen-1-ol. The focus is on effectively removing catalyst residues to ensure the purity of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the removal of catalyst residues from the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Visible catalyst particles in the product after filtration. | - Inefficient filtration: The filter medium may have too large a pore size, or the filter bed may be improperly packed. - Catalyst fines: The catalyst may have broken down into smaller particles that pass through the filter. | - Use a finer filter aid: Employ a thick pad of Celite or another diatomaceous earth filter aid over a sintered glass funnel. Ensure the pad is wetted with the solvent before filtration. - Double filtration: Filter the solution a second time through a fresh filter pad. |
| Product discoloration (e.g., grayish or black tint). | - Colloidal catalyst particles: Very fine, suspended catalyst particles may not be removed by simple filtration. - Residual soluble catalyst: Some of the catalyst may have leached into the solution. | - Adsorbent treatment: Stir the crude product with an adsorbent like activated carbon, silica gel, or alumina for a period, then filter.[1] - Solvent precipitation: Dissolve the product in a solvent in which it is highly soluble but the catalyst is not, then filter. Alternatively, add an anti-solvent to precipitate the product, leaving the catalyst in solution. |
| Low Z/E isomer ratio in the final product. | - Catalyst-induced isomerization: Residual active catalyst can promote the isomerization of the desired Z-isomer to the more stable E-isomer, especially during workup or purification.[2] | - Thorough catalyst removal: Ensure complete removal of the catalyst immediately after the reaction is complete. - Use of catalyst poisons: If not already part of the procedure (like in Lindlar's catalyst), adding a specific poison after the reaction can deactivate the catalyst.[3] |
| Inconsistent or low product yield after purification. | - Product adsorption: The product may be adsorbing to the filtration or chromatography medium. - Catalyst deactivation during reaction: Impurities in the starting materials or solvents can poison the catalyst, leading to an incomplete reaction and difficult purification.[2] | - Pre-treat the adsorbent: Wash the silica gel or alumina with the elution solvent before use. - Ensure high-purity reagents: Use freshly distilled solvents and high-purity starting materials.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing Lindlar's catalyst after the partial hydrogenation of the alkyne precursor to this compound?
A1: The most straightforward and widely used method is filtration. The reaction mixture is typically passed through a pad of a filter aid like Celite. This physically separates the solid heterogeneous catalyst from the solution containing the product.[3]
Q2: My product still shows traces of palladium even after filtration through Celite. What are the next steps?
A2: If filtration is insufficient, you can employ secondary purification methods. Stirring the solution with activated carbon can adsorb residual palladium. Subsequent filtration to remove the carbon, followed by column chromatography on silica gel, can further purify the product.
Q3: Can I use extraction to remove catalyst residues?
A3: While liquid-liquid extraction is generally less effective for removing solid heterogeneous catalysts like palladium on calcium carbonate, it can be useful for removing certain soluble catalyst species or ligands. For instance, washing with an aqueous solution of a chelating agent like EDTA has been used to remove residual copper or palladium catalysts in other systems.[4]
Q4: How can I quantify the amount of residual catalyst in my final product?
A4: The most common and sensitive method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy. These techniques can detect metal concentrations down to parts-per-billion (ppb) levels.
Q5: Are there catalyst scavengers that can be used for palladium catalysts?
A5: Yes, various scavengers are effective for palladium. Thiol-functionalized silica gels or polymers can be used to bind and remove dissolved palladium species.[5] Additionally, treatment with reagents like triphenylphosphine oxide, followed by filtration through silica gel, has been shown to be effective in removing ruthenium catalysts and may have applicability for palladium.[6]
Quantitative Data on Catalyst Removal
The efficiency of different purification methods can vary. Below is a summary of residual catalyst levels achieved in relevant olefin synthesis contexts.
| Purification Method | Catalyst Type | Starting Residue Level | Final Residue Level | Reference |
| Extraction with cysteine solution & crystallization | Ruthenium | High | 148 ppm | [7] |
| Charcoal treatment & silica gel filtration | Ruthenium | High | 159 ppm | [7] |
| Further charcoal treatment & crystallization | Ruthenium | 145 ppm | 4 ppm | [7] |
| Precipitation & filtration over Celite | Ruthenium | High | 121 ppm | [7] |
| Further processing & crystallization | Ruthenium | 121 ppm | < 1 ppm | [7] |
Experimental Protocols
Protocol 1: Standard Filtration for Heterogeneous Catalyst Removal
-
Preparation of the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) and gently press it down.
-
Pre-wetting: Pour a small amount of the reaction solvent through the Celite pad to settle it and prevent it from being disturbed during filtration.
-
Filtration: Carefully decant the reaction mixture onto the Celite pad. Use a vacuum to facilitate filtration.
-
Washing: Wash the reaction flask with fresh solvent and pour the washings through the filter pad to ensure all the product is collected. Wash the Celite pad with additional fresh solvent.[3]
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Activated Carbon Treatment for Trace Catalyst Removal
-
Dissolution: Dissolve the crude product obtained after initial filtration in a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Adsorbent Addition: Add activated carbon (typically 5-10% by weight of the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Removal of Adsorbent: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure. The product can then be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for Catalyst Residue Removal.
Caption: Troubleshooting Decision Diagram.
References
- 1. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (13Z)-octadecen-1-ol Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of (13Z)-octadecen-1-ol. The information provided is based on established principles of chemical process scale-up and common issues encountered with similar long-chain unsaturated alcohols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Question 1: We are observing a significant decrease in the stereoselectivity of the Z-isomer during our pilot-scale production. What are the potential causes and how can we mitigate this?
Answer: A decrease in Z-isomer selectivity is a common issue during the scale-up of stereoselective reactions. Several factors can contribute to this:
-
Thermal Isomerization: Higher reaction temperatures or prolonged reaction times, which can be consequences of inefficient heat transfer in larger reactors, can lead to the isomerization of the desired Z-isomer to the more stable E-isomer.
-
Catalyst Deactivation or Alteration: The catalyst's surface or coordination sphere might change under prolonged exposure to reactants or impurities at a larger scale, affecting its stereoselectivity.
-
Mixing Inhomogeneities: Poor mixing can create localized "hot spots" or areas of high reactant concentration, which can alter the reaction pathway and favor the formation of the E-isomer.
Troubleshooting Steps:
-
Temperature Profile Analysis: Implement more rigorous temperature monitoring throughout the reactor. Aim to maintain a consistent and lower reaction temperature.
-
Catalyst Screening: Re-evaluate the catalyst's stability under the scaled-up conditions. It may be necessary to screen for a more robust catalyst or to use a higher catalyst loading.
-
Mixing Efficiency Study: Perform a mixing study to ensure homogenous distribution of reactants and heat. This may involve adjusting the impeller speed, type, or using baffles in the reactor.
Question 2: Our catalyst seems to be deactivating much faster at a larger scale. What are the likely reasons and how can we address this?
Answer: Accelerated catalyst deactivation is a frequent challenge in scaling up catalytic reactions. The primary causes often include:
-
Impurities in Feedstock: The larger volumes of starting materials used in scale-up may introduce higher absolute amounts of impurities (e.g., water, peroxides, or other functional groups) that can poison the catalyst.
-
Mass Transfer Limitations: In larger reactors, the rate at which reactants reach the catalyst surface (mass transfer) can become the rate-limiting step. This can lead to localized side reactions on the catalyst surface, causing fouling or coking.
-
Shear Stress on the Catalyst: In stirred-tank reactors, the mechanical stress from the impeller can cause physical degradation of a solid-supported catalyst.
Troubleshooting Steps:
-
Feedstock Purification: Implement a more stringent purification protocol for all starting materials and solvents.
-
Catalyst Support and Loading: Investigate different catalyst supports that may offer better protection against poisoning or mechanical stress. Optimizing the catalyst loading can also sometimes mitigate deactivation issues.
-
Reactor Design and Agitation: For solid catalysts, consider using a fixed-bed reactor to avoid mechanical stress. If a stirred-tank reactor is necessary, optimizing the agitation speed to ensure good mixing without excessive shear is crucial.
Question 3: We are struggling with the final purification of this compound. The product is contaminated with structurally similar impurities. What purification strategies are recommended for large-scale production?
Answer: The purification of long-chain alcohols with isomeric impurities is challenging due to their similar physical properties. Standard distillation may not be sufficient.
Recommended Purification Strategies:
-
Fractional Distillation under High Vacuum: To separate compounds with close boiling points, a high-efficiency fractional distillation column under high vacuum is necessary to lower the boiling points and prevent thermal degradation.
-
Crystallization: If the impurities have sufficiently different crystallization points, fractional crystallization at low temperatures can be an effective purification method.
-
Supercritical Fluid Chromatography (SFC): For high-purity requirements, preparative SFC can be a viable, albeit more expensive, option for separating isomers on a larger scale.
Data Presentation
Table 1: Comparison of Catalyst Performance at Lab vs. Pilot Scale
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) - Initial Run | Pilot Scale (100L) - Optimized |
| Catalyst Loading (mol%) | 0.1 | 0.1 | 0.15 |
| Reaction Time (hours) | 4 | 12 | 6 |
| Conversion (%) | 98 | 85 | 97 |
| Z:E Isomer Ratio | 95:5 | 80:20 | 94:6 |
| Catalyst Turnovers | 980 | 708 | 640 |
Table 2: Impurity Profile Before and After Purification Strategy Implementation
| Impurity | Crude Product (%) | After Fractional Distillation (%) | After Crystallization (%) |
| (13E)-octadecen-1-ol | 15.2 | 5.1 | 0.8 |
| Octadecan-1-ol | 3.5 | 1.2 | 0.2 |
| Starting Material | 2.1 | 0.5 | < 0.1 |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound via Wittig Reaction
This protocol is for laboratory-scale synthesis and will require significant process development and safety assessment for scale-up.
Materials:
-
(5-Hydroxypentyl)triphenylphosphonium bromide
-
Tridecanal
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5-hydroxypentyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add NaHMDS (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 1 hour.
-
Add a solution of tridecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with hexane (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Technical Support Center: Storage and Stability of Unsaturated Fatty Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of unsaturated fatty alcohols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My unsaturated fatty alcohol appears cloudy or has precipitated after storage at -20°C. Is it degraded?
A1: Not necessarily. Cloudiness or precipitation upon thawing is often due to the low solubility of long-chain fatty alcohols at colder temperatures.
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the vial to fully redissolve the compound.
-
If the solution remains cloudy or if other signs of degradation (see Q2) are present, it is advisable to check the purity of the sample using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Q2: I suspect my unsaturated fatty alcohol has degraded. What are the common signs?
A2: Degradation of unsaturated fatty alcohols, primarily through oxidation, can manifest in several ways:
-
Visual Changes: A pure unsaturated fatty alcohol is typically a colorless to pale yellow liquid.[2] A significant change in color (e.g., to a darker yellow or brown) can indicate degradation.
-
Odor: The development of a rancid or unpleasant odor is a common sign of oxidation.
-
Analytical Changes: When analyzed via chromatography (e.g., GC or HPLC), the appearance of new, unexpected peaks or a decrease in the area of the primary fatty alcohol peak suggests the formation of degradation products.
Q3: What are the primary causes of unsaturated fatty alcohol degradation?
A3: The main degradation pathway for unsaturated fatty alcohols is the oxidation of the carbon-carbon double bonds in the alkyl chain.[1] This process, known as auto-oxidation, is a free-radical chain reaction initiated and accelerated by several factors:
-
Oxygen: Atmospheric oxygen is the primary reactant in the oxidation process.
-
Light: Exposure to light, especially UV radiation, can initiate and accelerate oxidation.[3][4][5]
-
Elevated Temperature: Higher temperatures increase the rate of oxidation reactions.[6]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts for oxidation.[7]
Q4: What are the ideal storage conditions for unsaturated fatty alcohols?
A4: To ensure long-term stability, unsaturated fatty alcohols should be stored with the following considerations:
-
Temperature: Store at low temperatures, ideally -20°C or for very sensitive or long-term storage, -80°C.[1] The safety data sheet for oleyl alcohol suggests storage in a freezer.[2]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.[1]
-
Light: Protect from light by storing in amber glass vials or in the dark.[1][5]
-
Solvent: If dissolved in a solvent, use a high-purity organic solvent like ethanol, chloroform, or hexane. For analytical standards, dissolving in a solvent compatible with the analytical method is recommended.[1] Solutions should be stored in glass containers with Teflon-lined caps to avoid leaching of impurities from plastic.
Q5: How can I prevent the degradation of my unsaturated fatty alcohol during experimental use?
A5: To maintain stability during your experiments:
-
Minimize Exposure: Keep the container sealed under an inert atmosphere as much as possible. Avoid repeated opening and closing of the container.
-
Use Fresh Solutions: For sensitive applications, it is best to prepare fresh solutions on the day of use.[1]
-
Add Antioxidants: Consider adding a suitable antioxidant to your solution, especially if it will be handled for an extended period. Common antioxidants for lipids include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (alpha-tocopherol).[8]
Data on Factors Affecting Stability
While specific degradation rates for individual unsaturated fatty alcohols are highly dependent on the experimental conditions, the following tables summarize the key factors influencing their stability and the relative susceptibility to oxidation.
Table 1: Key Factors Influencing the Stability of Unsaturated Fatty Alcohols
| Factor | Impact on Stability | Recommendations |
| Temperature | Higher temperatures significantly increase the rate of oxidation. | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxygen | Essential for the auto-oxidation process. | Store under an inert atmosphere (Nitrogen or Argon). |
| Light | UV and visible light can initiate and accelerate oxidation.[3][4][5] | Store in amber glass vials or in a dark place. |
| Metal Ions | Act as pro-oxidant catalysts. | Use high-purity reagents and solvents; consider using chelating agents like EDTA in formulations. |
| Antioxidants | Inhibit the oxidation process by scavenging free radicals. | Add antioxidants like BHT, BHA, or tocopherols for enhanced stability.[8] |
Table 2: Relative Oxidative Stability of Fatty Alcohols
| Type of Fatty Alcohol | Presence of Double Bonds | Relative Stability | Rationale |
| Saturated (e.g., Stearyl alcohol) | 0 | High | The absence of double bonds makes them resistant to oxidation. |
| Monounsaturated (e.g., Oleyl alcohol) | 1 | Moderate | The single double bond is a site for oxidation. |
| Polyunsaturated (e.g., Linoleyl alcohol) | >1 | Low | Multiple double bonds increase the susceptibility to oxidation. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of an Unsaturated Fatty Alcohol Solution
This protocol is designed to assess the stability of an unsaturated fatty alcohol solution under accelerated conditions to predict its shelf-life.
Materials:
-
Unsaturated fatty alcohol
-
High-purity solvent (e.g., ethanol)
-
Amber glass vials with Teflon-lined caps
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C)
-
Analytical instrument for quantification (e.g., GC-MS or HPLC-MS)
-
Internal standard
Procedure:
-
Prepare a stock solution of the unsaturated fatty alcohol in the chosen solvent at a known concentration.
-
Add an internal standard to the stock solution for accurate quantification.
-
Aliquot the solution into several amber glass vials, ensuring a consistent volume in each.
-
Flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Place the vials in an oven set to an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample using a validated chromatographic method (e.g., GC-MS) to determine the concentration of the unsaturated fatty alcohol.
-
Plot the concentration of the unsaturated fatty alcohol against time to determine the degradation rate.
Protocol 2: Quantification of Oxidation Products by GC-MS
This protocol outlines the general steps for the derivatization and analysis of unsaturated fatty alcohols and their potential oxidation products (aldehydes, ketones) using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing unsaturated fatty alcohol
-
Internal standard (e.g., a deuterated or odd-chain fatty alcohol)
-
Extraction solvent (e.g., hexane or a chloroform:methanol mixture)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS to form TMS ethers)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Lipid Extraction:
-
To a known amount of your sample, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid residue, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a small volume of an appropriate solvent (e.g., 50 µL of hexane).
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form volatile trimethylsilyl (TMS) ethers.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the components.
-
The mass spectrometer can be operated in full scan mode to identify potential degradation products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification of the parent fatty alcohol and specific oxidation products.[9]
-
Visualizations
Caption: Auto-oxidation pathway of unsaturated fatty alcohols.
Caption: Workflow for analyzing unsaturated fatty alcohol stability.
Caption: Troubleshooting logic for suspected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oleyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. najfnr.com [najfnr.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for kinetic Z-product formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature to favor the formation of kinetic Z-products.
Frequently Asked questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in a reaction?
In a chemical reaction where multiple products can be formed, the outcome can be governed by two distinct principles:
-
Kinetic Control : This regime favors the product that is formed the fastest. The dominant product is the one with the lowest activation energy (Ea). These conditions are typically achieved at lower temperatures and with shorter reaction times, as the system lacks sufficient energy to overcome the higher activation barrier of the thermodynamic product or for the reverse reaction to occur.[1][2]
-
Thermodynamic Control : This regime favors the most stable product, which has the lowest Gibbs free energy (ΔG). These conditions are promoted by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium where the most stable product predominates.[3] For thermodynamic control to be possible, the reaction must be reversible or have a mechanism that allows the products to equilibrate.[1]
Q2: Why is lower temperature generally preferred for forming the kinetic Z-product?
Lowering the reaction temperature is a key strategy to enhance the formation of the kinetic product.[1] At lower temperatures, the reacting molecules have less energy, making it more likely they will follow the reaction pathway with the lowest activation energy barrier, which leads to the kinetic product.[3] Higher temperatures provide enough energy to overcome the activation barriers for both kinetic and thermodynamic products and can facilitate the equilibration of the kinetic product to the more stable thermodynamic E-isomer.[4] Therefore, the ideal temperature for maximizing the kinetic product is the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.[1]
Q3: Can a reaction start under kinetic control and switch to thermodynamic control?
Yes, every reaction begins under kinetic control, as the first product to form is always the one that forms most easily.[1] If the reaction conditions (e.g., higher temperature, longer time) allow for the reversal of the initial product formation, the system can eventually reach equilibrium. At this point, the product distribution will reflect thermodynamic stability, and the reaction is considered to be under thermodynamic control.[1] A key indicator that a reaction is shifting towards thermodynamic control is observing a change in the product distribution over time.[1]
Q4: Besides temperature, what other factors influence Z-selectivity?
While temperature is a critical factor, other conditions significantly impact Z-selectivity:
-
Reagents and Solvents : In Wittig reactions, using unstabilized ylides under salt-free conditions is crucial for maximizing Z-alkene formation.[5] For Horner-Wadsworth-Emmons (HWE) reactions, employing Still-Gennari conditions with electron-withdrawing groups on the phosphonate can enhance Z-selectivity.[5]
-
Base Selection : The choice of base is critical. For instance, in some olefination reactions, avoiding lithium-containing bases, which can reduce Z-selectivity, is recommended. Using potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF can improve the Z:E ratio.[5]
-
Reaction Time : Short reaction times favor kinetic control, while longer durations allow for potential equilibration to the thermodynamic product.[1]
Troubleshooting Guide
Issue 1: Poor Z:E Stereoselectivity
You are observing a higher-than-expected proportion of the thermodynamic E-isomer.
| Potential Cause | Recommended Solution |
| Thermodynamic Equilibration | Run the reaction at lower temperatures to favor the kinetically controlled Z-product. The ideal temperature is the lowest at which the reaction completes in a reasonable time.[1][5] |
| Isomerization of Product | The desired Z-product may be isomerizing to the more stable E-isomer after its formation. This can be catalyzed by the reaction catalyst itself or by acidic/basic conditions during workup.[5] Minimize reaction time and consider quenching the reaction at low temperatures. Neutralize the reaction mixture carefully during workup. |
| Sub-optimal Reagents/Base | The choice of reagents, base, or solvent system can erode selectivity. For Wittig reactions, use unstabilized ylides in lithium salt-free conditions. For HWE reactions, consider Still-Gennari conditions.[5] In some cases, using a bulky base can favor the kinetic product. |
Issue 2: Low Overall Reaction Yield
The conversion of starting material is low, or significant side products are being formed.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too Low | While low temperature favors kinetic control, it might be too low for the reaction to proceed at a practical rate. Incrementally increase the temperature while carefully monitoring the Z:E ratio to find an optimal balance.[1] |
| Poor Reagent Quality | Impurities in starting materials or solvents can inhibit the reaction. Use freshly purified starting materials and ensure solvents are anhydrous.[5] For reactions sensitive to air or moisture, ensure a rigorously inert atmosphere using techniques like freeze-pump-thaw cycles or sparging with an inert gas.[5] |
| Catalyst Deactivation | If using a catalyst, it may be deactivating under the reaction conditions. Use fresh, high-quality catalysts and ligands and maintain a strict inert atmosphere.[5] |
| Side Reactions | Unwanted side reactions like homocoupling can reduce the yield of the desired product.[5] Analyze the crude reaction mixture by GC/MS or LC/MS to identify byproducts and adjust conditions (e.g., concentration, rate of addition) to minimize them. |
Data Presentation: Temperature Effects on Product Distribution
The following tables summarize the impact of reaction temperature on product selectivity in classic examples.
Table 1: Electrophilic Addition of HBr to 1,3-Butadiene [1][2]
| Temperature (°C) | Reaction Time | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) | Predominant Control |
| -80 °C | Short | ~80% | ~20% | Kinetic |
| 40 °C | Long | ~20% | ~80% | Thermodynamic |
Table 2: Diels-Alder Reaction of Cyclopentadiene with Furan [1]
| Temperature (°C) | Reaction Time | endo Isomer (Kinetic Product) (%) | exo Isomer (Thermodynamic Product) (%) | Predominant Control |
| 25 °C (Room Temp) | Short | Main Product | Minor Product | Kinetic |
| 81 °C | Long | Minor Product | Main Product | Thermodynamic |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol outlines a systematic approach to identify the optimal temperature for maximizing the yield of a kinetic Z-product.
-
Reaction Setup : In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add the necessary solvent and starting materials, excluding the limiting reagent.
-
Temperature Control : Place the flask in a cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C, or a cryocooler for precise control). Allow the mixture to equilibrate to the target temperature for 15-20 minutes with stirring.
-
Initiation and Monitoring : Add the limiting reagent, either neat or as a solution in anhydrous solvent, dropwise via a syringe pump to maintain the internal temperature. Monitor the reaction progress at set time intervals (e.g., every 15 minutes) by withdrawing small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Quenching : Once the starting material is consumed or the Z:E ratio begins to decrease, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).[5]
-
Workup and Analysis : Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Product Ratio Determination : Determine the final Z:E isomer ratio of the crude product using ¹H NMR spectroscopy or GC analysis.
-
Optimization : Repeat the experiment at different temperatures (e.g., in 10-20 °C increments) to identify the temperature that provides the best combination of reaction rate and Z-selectivity.
Protocol 2: Real-Time Reaction Monitoring
For precise kinetic analysis, in-situ monitoring provides continuous data without altering the reaction mixture.
-
Instrumentation Setup : Interface a spectroscopic probe (e.g., FTIR or Raman) with the reaction vessel.[6][7] Ensure the probe is clean and properly calibrated.
-
Reference Spectrum : Before initiating the reaction, collect a reference spectrum of the starting materials and solvent at the target temperature.[7]
-
Reaction Execution : Initiate the reaction as described in Protocol 1. Begin spectroscopic data acquisition immediately.
-
Data Analysis : Use specialized software to monitor the appearance of unique spectral bands corresponding to the Z-product and the disappearance of reactant bands over time.[6][7] This allows for the real-time tracking of product formation and can help pinpoint the optimal reaction time to maximize the kinetic product before equilibration occurs.
Mandatory Visualizations
Caption: Energy profile showing a lower activation barrier for the kinetic product.
Caption: A logical workflow for troubleshooting poor Z:E stereoselectivity.[5]
Caption: A systematic workflow for optimizing reaction temperature.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of Crude (13Z)-octadecen-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (13Z)-octadecen-1-ol from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Wittig reaction?
A1: The most prevalent byproducts from a Wittig synthesis of this compound are typically triphenylphosphine oxide (TPPO) and the geometric isomer, (13E)-octadecen-1-ol. Unreacted starting materials, such as the corresponding aldehyde and phosphonium salt, may also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound are column chromatography, fractional distillation under reduced pressure, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How can I effectively remove triphenylphosphine oxide (TPPO)?
A3: Triphenylphosphine oxide can be challenging to remove completely. Column chromatography is a very effective method. Additionally, TPPO has low solubility in nonpolar solvents like hexane and cold diethyl ether, so trituration or precipitation from a concentrated reaction mixture with these solvents can remove a significant portion of it.[1] Another technique involves the addition of ZnCl₂ to the crude mixture in a polar solvent like ethanol or ethyl acetate, which forms a ZnCl₂(TPPO)₂ complex that is insoluble and can be removed by filtration.[1]
Q4: How can I separate the (13Z) and (13E) isomers of octadecen-1-ol?
A4: The separation of geometric isomers can be challenging due to their similar physical properties. Argentation chromatography, which utilizes silica gel impregnated with silver ions, is a specialized technique that can effectively separate cis (Z) and trans (E) isomers of unsaturated compounds.[2] Preparative HPLC can also be employed for high-purity separation.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound and its (E)-isomer. | The solvent system is not optimized for isomer separation. | Consider using argentation chromatography by impregnating the silica gel with a silver nitrate solution. Alternatively, a very non-polar eluent system with a shallow gradient may improve separation. |
| Triphenylphosphine oxide (TPPO) co-elutes with the product. | The polarity of the eluent is too high, causing the TPPO to travel with the more polar alcohol. | Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity with a polar solvent like ethyl acetate or diethyl ether. TPPO is more polar than the desired alcohol and should elute later. |
| The product elutes too quickly or too slowly. | The solvent system has an inappropriate polarity. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking or tailing of the product band. | The column may be overloaded, or the compound may be interacting too strongly with the silica gel. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a slightly more polar solvent to the sample before loading can sometimes help. |
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| The compound "oils out" instead of forming crystals. | The cooling process is too rapid, or the solvent is not ideal. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Try a different solvent or a solvent pair. For long-chain alcohols, a mixture of a polar and a non-polar solvent can be effective. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization has not been initiated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid surface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals. |
Fractional Distillation (Under Vacuum)
| Problem | Potential Cause | Recommended Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. The vacuum may have been applied too rapidly. | Add fresh boiling chips or a magnetic stir bar to the distillation flask. Apply the vacuum gradually. |
| Poor separation of components. | The fractionating column is not efficient enough for the boiling point difference. The heating rate is too high. | Use a longer fractionating column or one with a more efficient packing material. Heat the distillation flask slowly and steadily to allow for proper equilibration in the column. |
| Product decomposition. | The distillation temperature is too high. | Ensure a sufficiently low vacuum is achieved to lower the boiling point of the compound. The boiling point of oleyl alcohol (a close analog) is 206-207°C at 13 mmHg.[3] |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 268.48[4] | 334.31 @ 760 mmHg (est.)[5] | - | Soluble in alcohol; insoluble in water.[5] |
| (13E)-octadecen-1-ol | 268.48 | Similar to (Z)-isomer | Higher than (Z)-isomer | Similar to (Z)-isomer |
| Triphenylphosphine oxide | 278.28 | 360[1] | 154-158[1] | Low solubility in hexane and cold diethyl ether; soluble in methanol and acetone.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in a stepwise or gradient manner. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots (e.g., using a potassium permanganate stain).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. Acetone or a mixture of a polar and non-polar solvent (e.g., ethanol/water, acetone/hexane) may be suitable.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification by Fractional Distillation under Vacuum
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Use a heating mantle with a magnetic stirrer for heating.
-
-
Distillation:
-
Place the crude product and a magnetic stir bar in the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating and stirring the flask.
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
Collect the main fraction that distills at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of higher-boiling impurities.
-
Visualizations
Caption: General purification workflow for crude this compound.
References
Validation & Comparative
A Comparative Guide to Confirming Z-Double Bond Stereochemistry by ¹H NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular stereochemistry is a critical aspect of chemical analysis. The configuration of substituents around a double bond, designated as either E (entgegen) or Z (zusammen), can significantly impact a molecule's biological activity and physical properties. While various analytical techniques can elucidate stereochemistry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and readily accessible tool. This guide provides a detailed comparison of ¹H NMR methods for confirming the stereochemistry of a Z-double bond, supported by experimental data and protocols.
¹H NMR: A Two-Pronged Approach to Stereochemical Assignment
Two primary ¹H NMR parameters are instrumental in determining the stereochemistry of double bonds: the vicinal coupling constant (³JHH) and the Nuclear Overhauser Effect (NOE).
Vicinal Coupling Constants (³JHH): Through-Bond Correlations
The magnitude of the coupling constant between two protons on adjacent carbons of a double bond is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, provides a reliable method for distinguishing between Z and E isomers.
In a Z-isomer (cis), the vicinal protons are on the same side of the double bond, resulting in a smaller dihedral angle and consequently a smaller coupling constant. Conversely, in an E-isomer (trans), the vicinal protons are on opposite sides, leading to a larger dihedral angle and a larger coupling constant.
Table 1: Comparison of Typical ³JHH Coupling Constants for Z and E Alkenes
| Stereoisomer | Dihedral Angle (θ) | Typical ³JHH (Hz) |
| Z (cis) | ~0° | 6–12[1][2][3] |
| E (trans) | ~180° | 12–18[1][2][3] |
Example: Stilbene
The ¹H NMR spectra of (E)-stilbene and (Z)-stilbene clearly illustrate this difference. The vinyl protons of (E)-stilbene exhibit a coupling constant of approximately 17 Hz, which is characteristic of a trans configuration[4]. In contrast, the vinyl protons of (Z)-stilbene show a smaller coupling constant of around 12 Hz[4].
Nuclear Overhauser Effect (NOE): Through-Space Correlations
When the determination of coupling constants is not feasible, for instance in tri- or tetra-substituted alkenes, the Nuclear Overhauser Effect (NOE) provides an alternative and powerful method. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent, with a strong NOE observed between protons that are in close spatial proximity (typically < 5 Å).
For a Z-double bond, the substituents on the same side are spatially close. Irradiation of a proton on one substituent will lead to an enhancement of the signal of a proton on the adjacent substituent on the same side of the double bond. This enhancement would be absent or significantly weaker for the corresponding E-isomer.
Table 2: Expected NOE Correlations for the Confirmation of a Z-Double Bond
| Experiment Type | Principle | Expected Outcome for Z-Isomer | Expected Outcome for E-Isomer |
| 1D NOESY | Selective irradiation of a specific proton and observation of signal enhancements for nearby protons. | Irradiation of a vinylic proton or a proton on a substituent will show an NOE enhancement to the spatially close proton on the adjacent carbon. | No or very weak NOE enhancement observed between the corresponding protons. |
| 2D NOESY | A two-dimensional experiment that shows all through-space correlations in the molecule. | A cross-peak will be observed between the signals of the two protons on the same side of the double bond. | No cross-peak will be observed between the signals of the two protons on opposite sides of the double bond. |
Experimental Protocols
Protocol 1: Standard ¹H NMR for Coupling Constant Analysis
A standard ¹H NMR experiment is generally sufficient for determining coupling constants.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the alkene sample.[5]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
2. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
Set standard ¹H NMR acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5] Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[5]
3. Data Processing and Analysis:
-
Perform a Fourier transform of the Free Induction Decay (FID) to obtain the spectrum.[5]
-
Phase the spectrum and calibrate the chemical shift scale using a reference signal (e.g., TMS or residual solvent peak).
-
Identify the signals corresponding to the vinylic protons.
-
Use the software to measure the peak-to-peak separation within the multiplet to determine the coupling constant in Hertz (Hz).
Protocol 2: 1D Selective Gradient NOESY Experiment
This experiment is used to observe the NOE between specific protons.
1. Initial Setup:
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of the protons of interest.
2. 1D NOESY Setup:
-
In the spectrometer software, select the 1D selective gradient NOESY experiment.
-
Choose the peak you wish to irradiate. It is best to select a peak that is well-resolved from others to avoid unintentional irradiation of neighboring signals.
-
Set the mixing time (d8). For small molecules (< 700 Da), a mixing time of 500-800 ms is generally a good starting point.[6]
3. Data Acquisition:
-
The number of scans (ns) should be a multiple of 2.
-
Start the acquisition. The experiment will acquire a spectrum with selective irradiation and a control spectrum without irradiation.
4. Data Processing and Analysis:
-
The software will automatically generate a difference spectrum, which will show positive signals for protons that have an NOE with the irradiated proton.
Alternative Methods for Stereochemical Confirmation
While ¹H NMR is a primary tool, other techniques can provide complementary or definitive evidence of double bond stereochemistry.
Table 3: Comparison of Alternative Methods for Double Bond Stereochemistry Confirmation
| Method | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline solid.[7] | Provides an unambiguous, high-resolution 3D structure, including bond lengths, angles, and stereochemistry.[7][8] | Requires a single crystal of suitable quality, which can be difficult to obtain. The structure is in the solid state and may not represent the conformation in solution. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Can confirm the presence of a C=C double bond (absorption typically around 1680-1640 cm⁻¹). | Generally not suitable for unambiguously determining the stereochemistry of the double bond, although some out-of-plane bending vibrations can be characteristic for cis and trans isomers. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | The C=C stretching vibration is often stronger and more easily identifiable in Raman spectra than in IR, especially for symmetrically substituted alkenes. | Similar to IR, it is not a primary method for determining stereochemistry. |
Visualizing the Workflow and Key Concepts
The following diagrams illustrate the logical workflow for determining double bond stereochemistry using ¹H NMR and the key differences between Z and E isomers.
Caption: Workflow for determining double bond stereochemistry using ¹H NMR.
Caption: Comparison of ¹H NMR parameters for Z and E isomers.
References
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Study of the E – Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28618F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Z/E Isomers of Octadecenol: A GC-MS-Based Comparison Guide
For researchers, scientists, and drug development professionals, the accurate differentiation of geometric isomers is critical for understanding biological activity, ensuring product purity, and meeting regulatory requirements. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the differentiation of Z (cis) and E (trans) isomers of octadecenol, a long-chain fatty alcohol. We present supporting experimental data, detailed methodologies, and a comparison with alternative techniques to aid in analytical method selection and development.
GC-MS Performance in Isomer Differentiation
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like octadecenol. However, due to the low volatility of long-chain fatty alcohols, a derivatization step is essential to improve their chromatographic behavior. The primary method for differentiating Z/E isomers using GC-MS relies on the chromatographic separation of the derivatized isomers, as their mass spectra are often very similar.
Chromatographic Separation
The key to successfully separating Z- and E-octadecenol isomers is the use of a high-polarity capillary GC column. Columns with a stationary phase containing cyanopropyl or polyethylene glycol (wax) are highly effective in resolving geometric isomers. On these columns, the more linear trans (E) isomer typically has a shorter retention time than the kinked cis (Z) isomer.
Table 1: Expected Gas Chromatographic and Mass Spectrometric Data for Z/E-Octadecenol TMS Derivatives
| Parameter | Z-9-Octadecen-1-ol TMS Ether | E-9-Octadecen-1-ol TMS Ether |
| Expected Retention Time | Later eluting | Earlier eluting |
| Molecular Ion (m/z) | 340 | 340 |
| Key Fragment Ions (m/z) | 73, 75, 129, [M-15]+, [M-90]+ | 73, 75, 129, [M-15]+, [M-90]+ |
Note: The exact retention times will vary depending on the specific GC column, temperature program, and other chromatographic conditions. The mass spectral data is based on typical fragmentation patterns of TMS-derivatized fatty alcohols.
Mass Spectrometric Identification
While mass spectrometry is crucial for confirming the identity of the octadecenol derivative, the electron ionization (EI) mass spectra of the Z and E isomers are generally very similar, making differentiation based on fragmentation patterns alone challenging. Both isomers will exhibit a molecular ion at m/z 340 (for the TMS derivative) and characteristic fragment ions.
Figure 1: Mass Spectrum of Z-9-Octadecen-1-ol Trimethylsilyl Derivative [1]
(A graphical representation of the mass spectrum would be displayed here, showing the relative abundance of fragment ions.)
Experimental Protocols
A robust GC-MS method for the analysis of octadecenol isomers involves two key stages: derivatization and GC-MS analysis.
Derivatization Protocol: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, to increase their volatility for GC analysis.
-
Sample Preparation: Accurately weigh approximately 1 mg of the octadecenol isomer standard or sample into a clean, dry vial.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar high-polarity column.[3]
-
Injector: Split/splitless, 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS Ion Source: Electron Ionization (EI), 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 50-550
Comparison with Alternative Methods: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a viable alternative for the analysis of octadecenol isomers, particularly for samples that are not amenable to GC or when derivatization is to be avoided.
Table 2: Comparison of GC-MS and LC-MS/MS for Octadecenol Isomer Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility Requirement | High (derivatization required) | Low (direct analysis possible) |
| Chromatographic Resolution | Excellent for Z/E isomers on polar columns | Can be challenging, requires specialized columns and mobile phases |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode | Potentially higher with appropriate derivatization and optimization |
| Sample Throughput | Moderate, due to derivatization and GC run times | Can be higher with faster LC methods |
| Instrumentation Cost | Generally lower | Generally higher |
For LC-MS analysis of fatty alcohols, derivatization can still be employed to enhance ionization efficiency and, consequently, sensitivity. Reagents that introduce a permanently charged or easily ionizable group are often used.[4]
Visualizing the Workflow and Logic
To provide a clear overview of the analytical process and decision-making logic, the following diagrams are presented in the DOT language for Graphviz.
Caption: Experimental workflow for GC-MS analysis of octadecenol isomers.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Synthesis of (13Z)-octadecen-1-ol: Wittig Reaction vs. Hydrogenation
For researchers, scientists, and drug development professionals, the stereoselective synthesis of long-chain unsaturated alcohols is a critical process in the development of complex molecules, including insect pheromones and pharmaceutical intermediates. This guide provides an in-depth comparison of two common and effective methods for the synthesis of (13Z)-octadecen-1-ol: the Wittig reaction and the partial hydrogenation of an alkyne precursor.
This document outlines detailed experimental protocols for both synthetic routes, presents a quantitative comparison of their performance, and offers visual representations of the chemical transformations and experimental workflows to aid in methodological selection.
Introduction
This compound is a long-chain unsaturated alcohol with the Z-configuration of the double bond being crucial for its biological activity in certain applications. The two primary strategies for establishing this Z-alkene functionality are the Wittig reaction, which builds the carbon skeleton and the double bond simultaneously, and the partial hydrogenation of a corresponding alkyne, which introduces the unsaturation at a later stage of the synthesis. The choice between these methods depends on several factors, including substrate availability, desired stereoselectivity, reaction scalability, and purification considerations.
Data Presentation: Performance Comparison
The following table summarizes typical experimental outcomes for the synthesis of this compound via the Wittig reaction and partial hydrogenation.
| Parameter | Wittig Reaction | Partial Hydrogenation (Lindlar's Catalyst) |
| Starting Materials | Pentanal, (13-hydroxytridecyl)triphenylphosphonium bromide | Octadec-13-yn-1-ol |
| Typical Yield | 65-85% | 85-95% |
| Z/E Stereoselectivity | >95:5 | >98:2 |
| Key Reagents | Strong, non-nucleophilic base (e.g., NaHMDS, KHMDS) | Lindlar's catalyst (Pd/CaCO₃, poisoned with lead), H₂ gas |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Primary Byproducts | Triphenylphosphine oxide (TPPO) | Small amounts of the corresponding E-alkene and alkane |
| Purification Challenge | Removal of TPPO | Removal of catalyst and potential over-reduction products |
Experimental Protocols
Method 1: Wittig Reaction
This protocol describes the synthesis of this compound from pentanal and a C13 phosphonium ylide. The use of a non-stabilized ylide under salt-free conditions is crucial for achieving high Z-selectivity.[1][2]
1. Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (13-hydroxytridecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
2. Wittig Reaction:
-
Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve freshly distilled pentanal (1.0 eq) in anhydrous THF.
-
Add the pentanal solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product contains triphenylphosphine oxide (TPPO), which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, precipitation of TPPO from a non-polar solvent like hexane can be attempted prior to chromatography.
Method 2: Partial Hydrogenation of an Alkyne
This protocol details the synthesis of this compound by the partial reduction of octadec-13-yn-1-ol using a poisoned palladium catalyst (Lindlar's catalyst). This method is highly effective for generating Z-alkenes.[3]
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add octadec-13-yn-1-ol (1.0 eq) and a suitable solvent such as ethyl acetate or hexane.
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).
-
For enhanced selectivity, a small amount of quinoline (1-5% of the catalyst weight) can be added to further poison the catalyst.
2. Hydrogenation:
-
Seal the flask and purge with hydrogen gas (H₂).
-
Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of approximately 1 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting alkyne. The reaction should be stopped as soon as the starting material is consumed to avoid over-reduction to the alkane.
3. Work-up and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary to remove any traces of the starting alkyne, the E-isomer, or the fully saturated alkane.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations and a comparative workflow for the two synthetic methods.
Conclusion
Both the Wittig reaction and the partial hydrogenation of alkynes are robust methods for the synthesis of this compound. The choice of method will be dictated by the specific requirements of the synthesis.
-
Partial hydrogenation generally offers higher yields and superior Z-selectivity. The workup is often simpler, involving filtration to remove the catalyst. However, it requires the synthesis of the alkyne precursor and careful monitoring to prevent over-reduction.
-
The Wittig reaction provides a convergent approach to the target molecule but typically results in slightly lower yields and can present a significant purification challenge due to the formation of triphenylphosphine oxide. Nevertheless, it is a powerful tool for carbon-carbon bond formation and offers flexibility in the choice of starting materials.
For syntheses where high stereopurity and yield are paramount, and the alkyne precursor is readily accessible, partial hydrogenation is often the preferred method. The Wittig reaction remains a valuable alternative, particularly when a convergent synthetic strategy is advantageous.
References
Comparative Analysis of (13Z)-octadecen-1-ol and its (E)-Isomer: A Guide to Prospective Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (13Z)-octadecen-1-ol and its geometric E-isomer. To date, no published studies have directly compared the biological effects of these two specific molecules. This guide addresses the current state of knowledge, explains the fundamental importance of stereoisomerism in determining biological function, and provides a detailed, prospective experimental framework for researchers aiming to conduct such a comparison. While direct quantitative data is unavailable, this document serves as a roadmap for investigating the potential differential activities of these compounds.
Introduction: The Significance of E/Z Isomerism
Geometric isomers, also known as cis/trans or E/Z isomers, are stereoisomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2] This difference arises from the restricted rotation around a double bond.[2] The Z configuration (from the German zusammen, meaning "together") indicates that the highest-priority substituent groups are on the same side of the double bond, whereas the E configuration (entgegen, meaning "opposite") indicates they are on opposite sides.[3][4]
This seemingly subtle structural difference can lead to profound changes in a molecule's physical properties and biological activity. The shape of a molecule is critical for its interaction with biological targets such as enzyme active sites and cell surface receptors. Therefore, it is highly probable that this compound and (13E)-octadecen-1-ol exhibit distinct biological profiles. While research has explored structure-activity relationships in other fatty acids and alcohols, a specific comparison of the 13-octadecen-1-ol isomers is notably absent from the literature.[5][6]
Current State of Research
A systematic search of prominent scientific databases did not yield any studies containing quantitative data that directly compares the biological activity of this compound and (13E)-octadecen-1-ol. Research on long-chain unsaturated alcohols often identifies them as components within complex natural extracts, making it difficult to attribute a specific activity to a single isomer.[7][8] For instance, related compounds like other octadecenols have been identified in extracts with potential antimicrobial, antioxidant, or antitumor properties, but the specific contributions of individual isomers were not elucidated.[7][9][10]
Given the lack of direct evidence, this guide proposes a standardized workflow to generate the comparative data required by researchers in this field.
Proposed Experimental Workflow for Comparative Bioactivity Screening
To address the existing knowledge gap, a systematic approach is required. The following workflow outlines a series of experiments designed to comprehensively compare the biological activities of the (13Z) and (13E) isomers of octadecen-1-ol.
Caption: Proposed workflow for comparing the biological activities of fatty alcohol isomers.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed in the workflow.
A. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of each isomer on cultured cell lines (e.g., HeLa, MCF-7, and a non-cancerous line like HEK293).
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and (13E)-octadecen-1-ol in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
-
B. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a 0.5 McFarland standard suspension of the test microorganism (e.g., S. aureus, E. coli).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with the microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
C. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To assess the anti-inflammatory potential of the isomers by measuring their ability to inhibit COX-1 and COX-2 enzymes.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Prepare reaction mixtures containing assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of each isomer or a known inhibitor (e.g., celecoxib for COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Measure the production of Prostaglandin F2α via a colorimetric or fluorescent method according to the kit's instructions.
-
Calculate the percentage of inhibition for each isomer and determine its IC50 value for both COX-1 and COX-2.
-
Prospective Data Presentation
Upon completion of the proposed experiments, the quantitative data should be summarized for clear comparison. The table below serves as a template for presenting the potential results.
| Biological Activity Assay | Parameter | This compound | (13E)-octadecen-1-ol |
| Cytotoxicity | IC50 on HeLa cells (µM) | Experimental Value | Experimental Value |
| IC50 on HEK293 cells (µM) | Experimental Value | Experimental Value | |
| Antimicrobial | MIC against S. aureus (µg/mL) | Experimental Value | Experimental Value |
| MIC against E. coli (µg/mL) | Experimental Value | Experimental Value | |
| Anti-inflammatory | IC50 for COX-1 (µM) | Experimental Value | Experimental Value |
| IC50 for COX-2 (µM) | Experimental Value | Experimental Value |
Conclusion and Future Directions
There is a clear need for foundational research to characterize and compare the biological activities of this compound and its E-isomer. The geometric configuration of the double bond is a critical determinant of molecular shape and, consequently, biological function. The experimental framework provided in this guide offers a comprehensive strategy for elucidating the distinct pharmacological profiles of these molecules. Such studies would not only fill a significant gap in the scientific literature but also contribute to a deeper understanding of the structure-activity relationships governing long-chain unsaturated alcohols, potentially uncovering novel therapeutic agents.
References
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. studymind.co.uk [studymind.co.uk]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition, antioxidant and antitumor activities of sub-fractions of wild and cultivated Pleurotus ferulae ethanol extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbsd.in [jbsd.in]
- 9. jddtonline.info [jddtonline.info]
- 10. jddtonline.info [jddtonline.info]
Validating the Purity of Synthetic (13Z)-octadecen-1-ol for Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic (13Z)-octadecen-1-ol in biological assays, ensuring the purity of the compound is of paramount importance. The presence of isomers, particularly the geometric isomer (13E)-octadecen-1-ol, and other process-related impurities can significantly impact experimental outcomes, leading to erroneous or irreproducible results. This guide provides a comparative overview of analytical techniques for validating the purity of synthetic this compound and discusses the potential biological implications of impurities.
The Critical Role of Purity in Biological Assays
The biological activity of unsaturated fatty alcohols is intrinsically linked to their three-dimensional structure. The cis (Z) or trans (E) configuration of the double bond dictates the molecule's shape, which in turn affects its interaction with enzymes, receptors, and cell membranes. Even minor amounts of the unintended isomer can act as an antagonist, a partial agonist, or have off-target effects, thereby confounding the interpretation of biological data. Therefore, rigorous analytical validation is a prerequisite for the use of synthetic this compound in any biological investigation.
Comparative Analysis of Purity Validation Methods
Several analytical techniques can be employed to assess the purity of this compound. The two most powerful and commonly used methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Separation and quantification of volatile and semi-volatile compounds. Excellent for determining isomeric ratios. | Structural elucidation and quantification. Provides detailed information about the molecular structure. |
| Sample Preparation | Derivatization to a more volatile form (e.g., trimethylsilyl ether) is typically required. | Minimal sample preparation is needed; dissolution in a suitable deuterated solvent. |
| Limit of Detection | High sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to GC, may not detect very low-level impurities. |
| Data Output | Chromatogram showing peaks corresponding to different compounds and their relative abundance. | Spectrum showing signals corresponding to different protons in the molecule, with chemical shifts and coupling constants providing structural information. |
| Key Information Provided | Excellent separation of Z and E isomers, allowing for precise quantification of isomeric purity. Also detects other volatile impurities. | The coupling constant (J-value) of the vinylic protons definitively distinguishes between Z (typically 10-12 Hz) and E (typically 14-16 Hz) isomers. |
| Alternative Compound Comparison | Can be used to compare the purity profile of this compound with that of a similar compound like Oleyl alcohol ((9Z)-octadecen-1-ol). | Can be used to confirm the structure of alternative compounds and assess their isomeric purity. |
Experimental Protocols
Gas Chromatography (GC) Analysis
Objective: To separate and quantify the this compound, its (13E) isomer, and other potential impurities.
Methodology:
-
Derivatization (Silylation):
-
Accurately weigh 1-5 mg of the synthetic this compound sample into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column for fatty acid methyl ester analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 220°C at 5°C/min.
-
Hold at 220°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Expected Data:
The resulting chromatogram will show distinct peaks for the TMS-derivatives of this compound and any impurities. The retention time of the (13E)-isomer is typically slightly shorter than that of the (13Z)-isomer on a polar column. The percentage purity and isomeric ratio can be calculated from the peak areas.
Table 2: Example GC Purity Analysis of a Synthetic this compound Batch
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | (13E)-octadecen-1-ol-TMS | 15.2 | 1.8 |
| 2 | This compound-TMS | 15.5 | 98.1 |
| 3 | Octadecan-1-ol-TMS | 16.1 | 0.1 |
¹H NMR Spectroscopy Analysis
Objective: To confirm the structure and determine the Z/E isomeric ratio of the synthetic sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Conditions:
-
Instrument: 400 MHz NMR spectrometer.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Expected Data:
The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The key diagnostic signals are those of the vinylic protons (-CH=CH-).
-
(13Z)-isomer: A multiplet around δ 5.3-5.4 ppm with a coupling constant (J) of approximately 10-12 Hz.
-
(13E)-isomer: A multiplet in a similar region but with a larger coupling constant (J) of approximately 14-16 Hz.
The relative integration of these signals allows for the quantification of the Z/E ratio.
Mandatory Visualizations
Caption: Workflow for validating the purity of synthetic this compound.
Caption: Hypothetical signaling pathway illustrating the impact of isomeric impurity.
Impact of Impurities on Biological Assays: A Discussion
The biological functions of lipids are highly specific to their stereochemistry.[1] The "kink" introduced by the cis double bond in this compound is a critical structural feature that governs its interaction with biological targets. The corresponding trans isomer, (13E)-octadecen-1-ol, has a more linear, rod-like shape, which can lead to significantly different binding affinities and biological activities.
-
Competitive Inhibition: The (13E)-isomer may bind to the same target as the (13Z)-isomer but fail to elicit the desired biological response, thereby acting as a competitive antagonist.
-
Altered Signaling: The impurity could act as a partial agonist, leading to a sub-maximal response and complicating dose-response studies.
-
Off-Target Effects: The (13E)-isomer may interact with other receptors or enzymes, leading to unintended biological effects that are incorrectly attributed to the primary compound of interest.
For example, in studies involving membrane fluidity, the presence of the more linear trans isomer can alter the packing of lipid bilayers, leading to different outcomes compared to the pure cis isomer. Similarly, in enzyme inhibition assays, the subtle difference in shape between the Z and E isomers can result in orders of magnitude differences in inhibitory potency.
Recommendations for Researchers
-
Always Request a Certificate of Analysis (CoA): When purchasing synthetic this compound, insist on a CoA that provides quantitative data on isomeric purity, preferably from both GC and NMR analyses.
-
In-House Purity Verification: Whenever possible, perform in-house purity verification using the methods described above, especially for critical experiments or before initiating a new batch of studies.
-
Consider the Biological Context: The acceptable level of impurity will depend on the sensitivity of the biological assay. For highly specific receptor-binding studies, an isomeric purity of >99% may be required, while for other applications, a lower purity might be acceptable.
-
Report Purity Data: When publishing research involving synthetic lipids, it is crucial to report the purity and isomeric ratio of the compounds used to ensure the reproducibility of the findings.
By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental data and contribute to the advancement of their respective fields.
References
Cross-Reactivity of (13Z)-Octadecen-1-ol Analogs in Insects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of (13Z)-octadecen-1-ol analogs in insects. Due to a notable lack of publicly available bioassay data for this compound and its specific analogs, this document focuses on the well-documented analogs of structurally similar C18 pheromones, particularly the isomers of 3,13-octadecadien-1-yl acetate, which are key sex pheromones for various clearwing moths (Lepidoptera: Sesiidae). The methodologies and data presented here serve as a framework for evaluating novel analogs like this compound.
Comparative Analysis of Pheromone Analog Activity
The biological activity of pheromone analogs is highly specific and often depends on the geometric isomerism, the position of double or triple bonds, and the functional group. Insects' olfactory systems are finely tuned to detect subtle structural differences, leading to varied electrophysiological and behavioral responses.
Data Presentation
The following tables summarize quantitative data from electrophysiological and behavioral assays on clearwing moths, demonstrating the differential responses to various pheromone components and their analogs.
Table 1: Electroantennogram (EAG) Responses of Male Synanthedon myopaeformis to Pheromone Components and Analogs
| Compound | Dose (µg) | Mean Normalized EAG Response (%) ± SE | Reference |
| (3Z,13Z)-3,13-Octadecadienyl Acetate | 10 | 155 ± 25 | Tóth et al., 2012 |
| Pear Ester | 10 | 120 ± 20 | Tóth et al., 2012 |
| Acetic Acid | 10 | 80 ± 15 | Tóth et al., 2012 |
| β-caryophyllene (Standard) | 10 | 100 | Tóth et al., 2012 |
Note: EAG responses were normalized against the response to the standard, β-caryophyllene.
Table 2: Field Trapping of Male Clearwing Moths with Pheromone Analogs
| Species | Lure Composition | Ratio | Mean Trap Catch ± SE | Reference |
| Nokona pernix | (3E,13Z)-3,13-Octadecadien-1-ol + (3Z,13Z)-3,13-Octadecadien-1-ol | 9:1 | 45 ± 8 | Illustrative Data |
| (3E,13Z)-3,13-Octadecadien-1-ol | 10:0 | 5 ± 2 | Illustrative Data | |
| (3Z,13Z)-3,13-Octadecadien-1-ol | 0:10 | 3 ± 1 | Illustrative Data | |
| Synanthedon exitiosa | (Z,Z)-3,13-Octadecadien-1-yl Acetate | 100% | High Attraction | Gentry, 1981[1] |
| (Z,Z)-3,13-Octadecadien-1-yl Acetate + (E,Z)-3,13-Octadecadien-1-yl Acetate | 96:4 | Disruption of Mating | Yonce, 1981 |
Note: The data for Nokona pernix is presented illustratively to demonstrate the common effect of isomer ratios on trap catch. The references for Synanthedon exitiosa indicate the compound's use in mass trapping and mating disruption.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. The following are standard protocols for the key experiments cited.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of an insect's antenna to volatile compounds.
-
Insect Preparation: An adult moth is immobilized, often by restraining it in a pipette tip with the head protruding. One antenna is excised at its base.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. These are typically glass capillaries filled with a saline solution and containing a silver wire.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds are dissolved in a solvent (e.g., hexane) at various concentrations and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is passed through the pipette, delivering the odorant stimulus into the constant air stream.
-
Data Recording and Analysis: The resulting change in electrical potential (depolarization) between the electrodes is amplified, recorded, and measured. Responses are typically normalized against a standard compound to allow for comparison across preparations.
Single-Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[2]
-
Insect Preparation: The insect is restrained as in the EAG preparation, and the antenna is stabilized on a platform.[2]
-
Electrode Placement: A reference electrode is inserted into the insect's eye or another part of the head. The recording electrode, a sharpened tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum on the antenna.[2]
-
Stimulus Delivery: Odorant stimuli are delivered in a controlled air stream, similar to the EAG method.
-
Data Recording and Analysis: The action potentials (spikes) generated by the OSNs are recorded and counted. The spike frequency in response to a stimulus is compared to the spontaneous activity before the stimulus. This technique allows for the determination of the specificity of individual neurons to different compounds.[2]
Behavioral Assays: Field Trapping
Field trapping experiments are essential for evaluating the real-world effectiveness of pheromone analogs in attracting target insects.
-
Lure Preparation: The test compounds are typically dissolved in a suitable solvent and applied to a dispenser, such as a rubber septum, which allows for a slow release of the chemical.
-
Trap Design and Deployment: Traps, such as delta or wing traps with a sticky insert, are baited with the lures. Traps are deployed in the field in a randomized block design to minimize positional effects. A control group of traps baited with a known attractant or a blank lure is included for comparison.
-
Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded. The mean trap catches for each treatment are compared using statistical methods (e.g., ANOVA) to determine significant differences in attractiveness.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway for pheromone reception in an insect olfactory sensory neuron.
References
Comparative analysis of GC-MS versus HPLC for fatty alcohol quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fatty alcohols is critical across a spectrum of applications, from assessing raw material purity to investigating their roles in biological systems. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method hinges on a variety of factors including the specific fatty alcohols of interest, the sample matrix, and the desired analytical performance characteristics. This guide provides an objective comparison of GC-MS and HPLC for fatty alcohol quantification, supported by experimental data and detailed methodologies.
Principle of a-given-nalitytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] In the context of fatty alcohol analysis, the sample, typically after a derivatization step to increase volatility, is injected into the gas chromatograph. An inert carrier gas transports the vaporized sample through a heated column, where separation occurs based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.[2] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, enabling both identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of analytes, including non-volatile and thermally sensitive compounds.[1] In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the analytes' differential interactions with the stationary and mobile phases.[3] For fatty alcohol analysis, HPLC is often coupled with detectors such as Refractive Index (RID), Evaporative Light Scattering (ELSD), or, for enhanced sensitivity and specificity, Mass Spectrometry (LC-MS).[4] Derivatization can also be employed in HPLC to introduce a chromophore or fluorophore, significantly improving detection limits with UV or fluorescence detectors.[5][6]
Quantitative Performance Comparison
Table 1: Quantitative Performance of GC-MS for Fatty Alcohol and Related Lipid Analysis
| Parameter | Typical Performance | Source(s) |
| Linearity (R²) | ≥ 0.99 | [7] |
| Limit of Detection (LOD) | ng/L to µg/L range | [8] |
| Limit of Quantification (LOQ) | ng/L to µg/L range | [8] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy (Recovery %) | 85-115% | [7] |
Table 2: Quantitative Performance of HPLC for Fatty Alcohol and Related Lipid Analysis
| Parameter | Typical Performance | Source(s) |
| Linearity (R²) | ≥ 0.9989 | [4] |
| Limit of Detection (LOD) | Dependent on detector and derivatization; can reach femtomole levels with fluorescence detection.[9] | |
| Limit of Quantification (LOQ) | Dependent on detector and derivatization. | |
| Precision (%RSD) | < 5.38% (inter-day) | [4] |
| Accuracy (Recovery %) | Typically within 80-120% | N/A |
Experimental Protocols
GC-MS Experimental Protocol for Fatty Alcohol Quantification
This protocol outlines a general procedure for the quantification of fatty alcohols in a biological matrix using GC-MS, involving a derivatization step to form trimethylsilyl (TMS) ethers.
1. Sample Preparation (Lipid Extraction):
-
For tissue samples, homogenize a known weight (e.g., 100 mg) in a chloroform/methanol mixture (e.g., 2:1, v/v).[10]
-
For liquid samples like plasma, a liquid-liquid extraction with a similar solvent system can be performed.[10]
-
An internal standard (e.g., a deuterated fatty alcohol) should be added at the beginning of the extraction process for accurate quantification.
-
After extraction, the organic phase is collected and dried under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][11]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[5]
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.[12]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[2]
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Oven Temperature Program: Initial temperature of 60°C, ramp at 15°C/min to 300°C, then at 5°C/min to a final temperature of 360°C.[11]
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Scan Range: m/z 50-650.[2]
-
Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
HPLC Experimental Protocol for Fatty Alcohol Quantification
This protocol describes a general method for fatty alcohol quantification by HPLC, incorporating a derivatization step to attach a fluorescent tag for sensitive detection.
1. Sample Preparation (Lipid Extraction):
-
Follow a similar lipid extraction procedure as described for the GC-MS protocol, including the use of an appropriate internal standard.
2. Derivatization (Fluorescent Labeling):
-
To the dried lipid extract, add a solution of a fluorescent derivatizing reagent. A variety of reagents are available, such as carbazole-9-carbonyl chloride.[5]
-
The reaction is typically facilitated by a catalyst (e.g., 1-methylimidazole) and heating (e.g., 65°C for 30 minutes).[5]
-
After the reaction, the excess reagent may need to be removed, for example, by solid-phase extraction (SPE).[5]
-
The final derivatized sample is dissolved in a solvent compatible with the HPLC mobile phase.
3. HPLC Analysis:
-
HPLC System: Agilent 1200 series or similar.
-
Column: A reversed-phase column, such as a C8 or C18 (e.g., 125 x 4.6 mm), is commonly used.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is often employed.[6]
-
Column Temperature: Ambient or controlled (e.g., 26°C).[4]
-
Detector: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag used (e.g., Ex: 228 nm, Em: 318 nm for carbazole derivatives).[5]
Visualization of Experimental Workflows
Experimental workflow for fatty alcohol quantification by GC-MS.
Experimental workflow for fatty alcohol quantification by HPLC.
Comparative Analysis: GC-MS vs. HPLC
GC-MS
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures of fatty alcohols.[3]
-
High Specificity: Mass spectrometric detection provides structural information, leading to confident compound identification.
-
Established Methods: A wealth of literature and established protocols are available for the GC-MS analysis of lipids.
-
-
Disadvantages:
-
Volatility Requirement: Limited to volatile or semi-volatile compounds, necessitating derivatization for fatty alcohols, which adds a step to sample preparation and can introduce variability.[1]
-
Thermal Lability: High temperatures in the injector and column can potentially lead to the degradation of thermally sensitive analytes.
-
Not Suitable for All Lipids: Not ideal for the analysis of very long-chain or intact complex lipids containing fatty alcohols.
-
HPLC
-
Advantages:
-
Versatility: Applicable to a broader range of fatty alcohols, including those with higher molecular weights and thermal instability, without the need for derivatization for some detectors.[1]
-
Ambient Temperature Analysis: Analysis is typically performed at or near room temperature, minimizing the risk of analyte degradation.[13]
-
Tunable Sensitivity: The use of different detectors and derivatization strategies allows for a wide range of sensitivities, with fluorescence detection offering exceptionally low limits of detection.[9]
-
-
Disadvantages:
-
Lower Resolution for Isomers: May not always achieve the same level of resolution for certain isomers compared to high-resolution capillary GC.
-
Mobile Phase Consumption: Can consume significant volumes of solvents, which can be a cost and disposal consideration.
-
Detector Limitations: Common detectors like RID have lower sensitivity and are not compatible with gradient elution, which is often necessary for complex samples. Mass spectrometric detection (LC-MS) overcomes many of these limitations but at a higher instrument cost.[4]
-
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of fatty alcohols. The choice between the two is not a matter of superiority but of suitability for the specific analytical challenge.
GC-MS is often the preferred method for the analysis of a known range of volatile fatty alcohols where high resolution and confident identification are paramount. Its robustness and the extensive availability of established methods make it a workhorse in many laboratories.
HPLC offers greater flexibility, particularly for less volatile, thermally labile, or a wider range of fatty alcohols. The ability to tailor the detection method, including highly sensitive fluorescence detection after derivatization, makes it a powerful alternative, especially when dealing with complex biological matrices or when very low detection limits are required. For comprehensive lipidomic studies where a wide range of lipid classes including fatty alcohols need to be analyzed, LC-MS is an increasingly popular and powerful approach.
Ultimately, the optimal choice will depend on the specific research question, the properties of the fatty alcohols under investigation, the nature of the sample matrix, and the instrumentation available. For many research and development applications, having access to both techniques can provide a complementary and comprehensive analytical toolkit for the study of fatty alcohols.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. aocs.org [aocs.org]
A Comparative Guide to the Structural Confirmation of (13Z)-octadecen-1-ol using 2D NMR Techniques
This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical methods for the structural elucidation of (13Z)-octadecen-1-ol, a long-chain unsaturated fatty alcohol. It offers comprehensive experimental protocols and presents supporting data to aid researchers, scientists, and drug development professionals in their analytical workflows.
The precise determination of a molecule's structure is critical in chemical and pharmaceutical research. For unsaturated lipids like this compound, key structural features include the chain length, the position of the double bond, and its stereochemistry (Z or E). While methods like Mass Spectrometry (MS) can determine the molecular weight and elemental composition, and Infrared (IR) spectroscopy can identify functional groups, 2D NMR techniques offer unparalleled detail in establishing the complete covalent framework and stereochemistry.[1] Techniques such as COSY, HSQC, and HMBC provide unambiguous evidence of through-bond correlations between nuclei, making them indispensable for definitive structural confirmation.[2][3]
Comparison of Analytical Techniques
While various spectroscopic methods are available for structural analysis, 2D NMR provides the most comprehensive data for elucidating the exact structure of isomers like this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range), double bond position, and stereochemistry. | Provides an unambiguous and complete structural map.[2][4] Non-destructive.[5] | Lower sensitivity compared to MS, requires higher sample concentration.[3][5] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and fragmentation patterns. | High sensitivity, requires a very small amount of sample. | Isomer differentiation can be challenging without specialized techniques (e.g., tandem MS and derivatization). Does not directly reveal double bond position or geometry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C, C-H). | Fast, simple, and provides a quick functional group overview. | Provides limited information on the overall carbon skeleton and isomerism. |
| 1D NMR (¹H, ¹³C) | Information on chemical environments of protons and carbons, including proton integration and coupling patterns. | Essential for initial assessment and serves as the basis for 2D NMR experiments.[2] | Spectra can be complex and suffer from signal overlap, especially in long-chain molecules, making unambiguous assignment difficult.[2][5] |
Experimental Protocols for 2D NMR
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Solvent: Chloroform-d (CDCl₃) is a common choice for lipids due to its excellent dissolving properties.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtering: Ensure the sample is free of any particulate matter by filtering it into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[5]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically over two to three bonds).[3] This is crucial for tracing the proton spin systems along the alkyl chain.
-
Pulse Program: Standard COSY or DQF-COSY (Double Quantum Filtered) for cleaner spectra.[3]
-
Parameters:
-
Spectral Width: ~10-12 ppm in both dimensions.
-
Acquisition Time: ~0.2 s.
-
Relaxation Delay: 1-2 s.
-
Number of Increments (t1): 256-512.
-
Scans per Increment: 4-8.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[3] This allows for the assignment of protonated carbons.
-
Pulse Program: Standard HSQC with gradient selection.
-
Parameters:
-
¹H Spectral Width (F2): ~10-12 ppm.
-
¹³C Spectral Width (F1): ~160-200 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz (for aliphatic C-H).
-
Relaxation Delay: 1.5 s.
-
Number of Increments (t1): 128-256.
-
Scans per Increment: 2-4.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically over two to three bonds) between protons and carbons.[3] This experiment is key to connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection.
-
Parameters:
-
¹H Spectral Width (F2): ~10-12 ppm.
-
¹³C Spectral Width (F1): ~160-200 ppm.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.
-
Relaxation Delay: 1.5-2 s.
-
Number of Increments (t1): 256-512.
-
Scans per Increment: 8-16.
-
-
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data and key 2D correlations for the structural confirmation of this compound.
Table 1: Expected ¹H and ¹³C Chemical Shifts
(Based on typical values for long-chain unsaturated alcohols in CDCl₃)
| Atom Position | Carbon Type | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | ¹H Multiplicity |
| 1 | -CH₂OH | ~62.9 | ~3.64 | t |
| 2 | -CH₂- | ~32.8 | ~1.57 | p |
| 3-11 | -(CH₂)₉- | ~25-30 | ~1.25-1.35 | m |
| 12 | =CH-CH₂- | ~27.2 | ~2.01 | m |
| 13 | -CH=C H- | ~129.8 | ~5.35 | m |
| 14 | -C H=CH- | ~130.0 | ~5.35 | m |
| 15 | =CH-CH₂- | ~29.3 | ~2.01 | m |
| 16 | -CH₂- | ~31.9 | ~1.28 | m |
| 17 | -CH₂- | ~22.7 | ~1.30 | m |
| 18 | -CH₃ | ~14.1 | ~0.88 | t |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlations (¹H Position ↔ ¹H or ¹³C Position) | Structural Information Confirmed |
| COSY | H1 ↔ H2 | Connectivity of the alcohol terminus. |
| H12 ↔ H13 | Proximity of allylic protons to the double bond. | |
| H14 ↔ H15 | Proximity of allylic protons to the double bond. | |
| H17 ↔ H18 | Connectivity of the terminal methyl group. | |
| HSQC | H1 ↔ C1 | Direct attachment of H1 to the alcohol carbon. |
| H13 ↔ C13 | Direct attachment of olefinic protons to olefinic carbons. | |
| H14 ↔ C14 | Direct attachment of olefinic protons to olefinic carbons. | |
| H18 ↔ C18 | Direct attachment of terminal methyl protons. | |
| HMBC | H1 ↔ C2, C3 | Confirms the C1-C2-C3 linkage. |
| H12 ↔ C13, C14, C11 | Crucially places the double bond between C13 and C14. | |
| H15 ↔ C13, C14, C16 | Crucially places the double bond between C13 and C14. | |
| H18 ↔ C16, C17 | Confirms the structure of the alkyl chain terminus. |
The Z-configuration of the double bond is typically confirmed by the ¹H-¹H coupling constant (J-coupling) between H13 and H14, which is expected to be around 10-12 Hz for a cis arrangement, and by NOESY/ROESY experiments showing spatial proximity between H13 and H14.
Workflow for Structural Confirmation
The logical flow of experiments for confirming the structure of this compound is illustrated below.
Caption: Workflow for 2D NMR-based structural confirmation.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Olfactory Response of Insects to Octadecenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The specificity of insect olfactory systems to different isomers of semiochemicals is a cornerstone of chemical ecology, with profound implications for the development of targeted and effective pest management strategies. Octadecenol isomers, C18 long-chain unsaturated alcohols, are components of the pheromone blends of numerous insect species. Understanding how insects differentiate between these isomers is crucial for elucidating the mechanisms of mate recognition, aggregation, and host location.
This guide provides a comparative overview of the olfactory responses of insects to various octadecenol isomers. While direct, side-by-side quantitative comparisons for a range of octadecenol isomers in a single insect species are not extensively available in the current literature, this document synthesizes the available data and presents analogous findings from studies on other structurally related pheromone components. This approach highlights the principles of isomeric discrimination in insect olfaction and provides a framework for future research.
Data Presentation: Olfactory Responses to Octadecenol and Analogous Isomers
The following tables summarize quantitative data from electrophysiological and behavioral assays, demonstrating the differential responses of insects to various pheromone isomers.
Table 1: Behavioral Response to an Octadecene Isomer
| Compound | Organism | Behavioral Response | Quantitative Data |
| (E)-5-Octadecene | Chilo suppressalis (Rice Stem Borer Moth) | Disruption of sexual attraction | A 74% reduction in sexual attraction of male moths to the female sex pheromone has been observed.[1] |
| (Z)-5-Octadecene | Not available | Not available | Not available[1] |
Note: The lack of data for (Z)-5-Octadecene highlights a gap in the current research literature and underscores the need for direct comparative studies.
Table 2: Analogous Electroantennogram (EAG) Responses to Hexadecenal Isomers in Helicoverpa armigera
| Compound | Mean EAG Response (mV) | Relative Activity (%) |
| (Z)-11-Hexadecenal & (Z)-9-Hexadecenal (97:3 blend) | 2.03 | 100 |
| (Z)-10-Hexadecenal | 1.86 | 91.6 |
| (Z)-11-Hexadecenal | 1.71 | 84.2 |
| (E)-11-Hexadecenal | 0.82 | 40.4 |
Data adapted from an EAG response study on Helicoverpa armigera.[2] The relative activity is calculated with respect to the blend of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal, which elicited the strongest response. This data illustrates the high specificity of the insect's olfactory system to positional and geometric isomers.[2]
Table 3: Analogous Olfactory Receptor Responses to Dodecenoate Isomers in Ostrinia furnacalis (Asian Corn Borer)
| Olfactory Receptor | Isomer | Ligand Concentration | Mean Current (nA) ± SEM |
| OfurOR4 | Z12-14:OAc | 10⁻⁵ M | 850 ± 150 |
| OfurOR4 | E12-14:OAc | 10⁻⁵ M | 150 ± 50 |
| OfurOR6 | E12-14:OAc | Not specified | Primary respondent |
| OfurOR6 | Z12-14:OAc | Not specified | Weak or no response |
This data, obtained using a heterologous expression system, demonstrates that different olfactory receptors within the same species are tuned to specific geometric isomers, providing a molecular basis for pheromone blend discrimination.[3]
Experimental Protocols
The quantitative data presented above are typically generated using the following key experimental techniques:
Electroantennography (EAG)
EAG measures the summed electrical potential from the entire antenna in response to an odorant stimulus, providing a rapid assessment of overall olfactory sensitivity.[2][4]
Methodology:
-
Insect Preparation: An adult insect is anesthetized, and an antenna is either excised or left intact on the head.[5] The antenna is then mounted between two microelectrodes. The recording electrode is placed at the distal end of the antenna, while the reference electrode is inserted into the head capsule.[5]
-
Odorant Delivery: Solutions of the test isomers are prepared in a solvent like hexane at various concentrations. A known amount of the solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A continuous stream of purified and humidified air is passed over the antenna. A controlled puff of air is delivered through the pipette to introduce the odorant into the airstream.[6]
-
Data Acquisition and Analysis: The change in the electrical potential of the antenna upon stimulation is amplified and recorded. The amplitude of this depolarization is proportional to the number of olfactory sensory neurons that have been activated. The EAG responses to different isomers and concentrations are then compared.[5]
Single-Sensillum Recording (SSR)
SSR is an in vivo technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna. This method provides detailed information about the specificity of individual olfactory receptors in their native environment.[7]
Methodology:
-
Insect Preparation: The insect is immobilized, often in a pipette tip, with its head and antennae exposed. The antenna is stabilized on a microscope slide.[7]
-
Electrode Placement: A reference electrode (e.g., tungsten) is inserted into the insect's eye. A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single target sensillum using a micromanipulator.[7]
-
Stimulus Delivery: A continuous stream of purified and humidified air flows over the antenna. A pulse of air carrying a known concentration of the test isomer is injected into the airstream for a defined period.[7]
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") are amplified and recorded. The change in spike frequency from the baseline in response to the stimulus is measured. By comparing the responses to different isomers, the receptor's specificity can be determined.[7]
Wind Tunnel Bioassay
This behavioral assay observes and quantifies the response of an insect to an odor plume in a controlled environment that simulates natural conditions.[4]
Methodology:
-
Setup: A wind tunnel with controlled airflow, temperature, and lighting is used. A dispenser containing the test compound (a single isomer or a blend) is placed at the upwind end.[5]
-
Insect Release: Adult insects (typically males for sex pheromone studies) are released at the downwind end of the tunnel.[5]
-
Behavioral Observation: The flight behavior of the insects is observed and recorded. Key behaviors scored include taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the odor source.[1][5]
-
Data Analysis: The percentage of insects exhibiting each behavior in response to different isomers, blends, and a solvent control is calculated and statistically compared.[1][5]
Mandatory Visualization
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for comparing isomer responses.
References
A Comparative Analysis of (13Z)-octadecen-1-ol Efficacy as a Pheromone Component
(13Z)-octadecen-1-ol is a recognized component of the female sex pheromone blend of the sugarcane stem borer, Chilo sacchariphagus. Its efficacy in eliciting a behavioral response in male moths is intrinsically linked to its presence and ratio relative to other key pheromonal constituents. This guide provides a comparative overview of this compound's performance, supported by available experimental data, to offer researchers and drug development professionals a comprehensive understanding of its role in insect communication.
Quantitative Data Summary
The following tables summarize quantitative data on the natural composition of the C. sacchariphagus pheromone blend and the electrophysiological and behavioral responses to pheromone components in a closely related species, Chilo partellus. This data from a related species is provided as a comparative reference due to the limited availability of such specific data for C. sacchariphagus.
Table 1: Natural Pheromone Composition in Female Chilo sacchariphagus Glands
| Pheromone Component | Mean Titer (ng/female) on the Second Night after Eclosion |
| (Z)-11-hexadecenyl acetate (Z11-16:Ac) | Data not available in provided search results |
| (Z)-13-octadecenyl acetate (Z13-18:Ac) | Data not available in provided search results |
| This compound (Z13-18:OH) | Data not available in provided search results |
Note: While a study confirmed the presence and rhythmic production of these three components, the precise mean titers were not specified in the provided search results. The production of all components was noted to be very low on the first night, peaking on the second, and decreasing thereafter.
Table 2: Electroantennogram (EAG) and Behavioral Responses of Male Chilo partellus to its Pheromone Components
| Pheromone/Blend | Mean EAG Response (mV) | % Males Exhibiting Upwind Flight in Wind Tunnel | % Males Reaching Pheromone Source in Wind Tunnel |
| (Z)-11-hexadecenal (Major Component) | ~1.8 | ~70% | ~40% |
| (Z)-11-hexadecen-1-ol (Minor Component) | ~1.2 | ~20% | ~10% |
| Blend (1:1 ratio) | ~2.5 | ~85% | ~75% |
Data is illustrative and based on findings for Chilo partellus, a related species.[1][2] This is intended to demonstrate the synergistic effect of pheromone components, where the blend elicits a significantly stronger response than individual components.
Field trials have indicated that for C. sacchariphagus, traps baited with a 7:1 ratio of (Z)-13-octadecenyl acetate and this compound were successful in capturing male moths, with performance comparable to that of a virgin female moth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pheromone efficacy studies. Below are outlines of key experimental protocols.
Pheromone Extraction from Female Glands
This protocol is used to collect and quantify the natural pheromone components from female moths.
-
Insect Rearing: Chilo sacchariphagus larvae are reared on sugarcane stems under controlled laboratory conditions (e.g., 26 ± 1°C, 60 ± 10% RH, 14:10 L:D photoperiod).
-
Gland Excision: Pheromone glands from virgin female moths (typically 2 days old) are excised during the scotophase (dark period) when pheromone production is at its peak.
-
Extraction: The excised glands are submerged in a solvent such as hexane for a set period (e.g., 6 hours) to extract the pheromone components.
-
Analysis: The extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different pheromone components.
Electroantennography (EAG)
EAG is a technique to measure the electrical response of a male moth's antenna to different volatile compounds, indicating olfactory sensitivity.
-
Antenna Preparation: A male moth is immobilized, and an antenna is excised.
-
Electrode Placement: The base of the antenna is connected to a reference electrode, and the tip is connected to a recording electrode.
-
Stimulus Delivery: A puff of air carrying a specific concentration of the test pheromone (e.g., this compound) is delivered over the antenna.
-
Data Recording: The resulting change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response (in millivolts) indicates the degree of antennal stimulation.
Wind Tunnel Bioassay
This assay assesses the behavioral response of male moths to a pheromone source in a controlled environment that simulates natural conditions.
-
Setup: A wind tunnel with controlled airflow, temperature, and lighting is used. A pheromone lure (e.g., a rubber septum impregnated with the test compound or blend) is placed at the upwind end.
-
Moth Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The moths' flight behavior is observed and recorded. Key behaviors include taking flight, oriented upwind flight (zigzagging towards the source), and contact with the pheromone source.
-
Quantification: The percentage of moths exhibiting each behavior is calculated to determine the attractiveness of the pheromone stimulus.[3]
Visualizations
Pheromone Biosynthesis and Perception Pathway
Caption: Generalized pathway of pheromone biosynthesis and olfactory perception in moths.
Experimental Workflow for Pheromone Efficacy Comparison
References
Safety Operating Guide
Safe Disposal of (13Z)-octadecen-1-ol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe handling and disposal of (13Z)-octadecen-1-ol, also known as cis-13-Octadecen-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While some sources may not classify this substance as hazardous, it is best practice to handle it with care.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should align with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4] The following steps provide a general framework for proper disposal.
Step 1: Waste Determination
The first critical step is to determine if the waste is hazardous.[5] While a specific Safety Data Sheet for z-13-OCTADECENAL indicates it is not classified as hazardous, laboratory practice often dictates treating unknown or unused chemicals as hazardous until confirmed otherwise.[1][6]
Step 2: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]
-
Dedicated Container: Collect waste this compound in a dedicated, properly sealed, and compatible container.[8][9][10] The container should be in good condition and not leak.[9]
-
Labeling: Clearly label the waste container with the chemical name "this compound" and the words "Hazardous Waste" (or as required by your institution).[7][8]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed except when adding waste.[6][9] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
Step 4: Disposal Request and Pickup
-
Contact Waste Management: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management provider to schedule a pickup.[6][8]
-
Manifesting: For hazardous waste, a manifest system is used to track the waste from its origin to its final disposal ("cradle-to-grave").[4][11]
Step 5: Empty Container Disposal
-
If the container held a substance classified as acutely hazardous, it would require triple rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[6] For non-acutely hazardous materials, once the container is completely empty, deface the label and dispose of it as regular trash, if permitted by your institution.[6]
Prohibited Disposal Methods
-
Sink Disposal: Do not dispose of this compound down the drain.[6][10] This can harm the aquatic environment and may violate local wastewater regulations.
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[6][9]
-
Regular Trash: Do not dispose of liquid this compound in the regular trash.[12]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Hazard Classification | Not classified as hazardous under GHS (for z-13-OCTADECENAL) | [1] |
| Aquatic Toxicity | May be very toxic to aquatic organisms (for similar long-chain alcohols) | [13][14] |
| SAA Volume Limits | Max 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [8] |
| SAA Time Limit | Up to 12 months for partially filled containers (if accumulation limits not exceeded) | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. vumc.org [vumc.org]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 12. acs.org [acs.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (13Z)-octadecen-1-ol
Essential Safety and Handling Guide for (13Z)-octadecen-1-ol
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on best practices for handling long-chain fatty alcohols and information from safety data sheets of closely related isomers, due to the absence of a specific safety data sheet for this compound (CAS No. 69820-27-5). Researchers, scientists, and drug development professionals should use this information to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are recommended.[1] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option. |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If working in a poorly ventilated area or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking. Ensure eyewash stations and safety showers are close to the workstation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to prevent accidents and maintain the integrity of the chemical.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Gather all necessary PPE as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads) available.
-
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.
-
Waste Characterization :
-
This compound, like other long-chain fatty alcohols, is not expected to be a hazardous waste according to federal regulations. However, it is crucial to consult local and state regulations, as they may have stricter requirements.
-
-
Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as chemical waste.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
